molecular formula C4H4BrNOS B2679544 (4-Bromoisothiazol-3-yl)methanol CAS No. 24340-79-2

(4-Bromoisothiazol-3-yl)methanol

Cat. No.: B2679544
CAS No.: 24340-79-2
M. Wt: 194.05
InChI Key: VOBABAKFOIEMHQ-UHFFFAOYSA-N
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Description

(4-Bromoisothiazol-3-yl)methanol (CAS 24340-79-2) is a brominated isothiazole derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C4H4BrNOS and a molecular weight of 194.05 g/mol, features a hydroxymethyl functional group at the 3-position of the isothiazole ring, which provides a handle for further chemical modifications . The bromine atom on the ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex heterocyclic systems . Researchers value this compound for its potential in developing novel pharmacologically active molecules. To ensure stability, it is recommended to store the product sealed in a dry environment under cold conditions (2-8°C) . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-1,2-thiazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBABAKFOIEMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-79-2
Record name (4-bromo-1,2-thiazol-3-yl)methanol
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Foundational & Exploratory

Strategic Functionalization of the Isothiazole Scaffold: The Pivotal Role of 4-Bromoisothiazole Intermediates in SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 4-bromoisothiazole derivatives. It focuses on the 4-bromo motif as a critical "chemical handle" for generating diverse bioactive scaffolds, particularly 3,4,5-trisubstituted isothiazoles used in kinase inhibition and antimicrobial research.

Executive Summary

The isothiazole ring (1,2-thiazole) is a privileged scaffold in medicinal chemistry, distinct from its 1,3-isomer (thiazole) due to its unique N–S bond reactivity and electronic profile. While less ubiquitous than thiazoles, isothiazoles possess potent bioactivity, including Aurora kinase inhibition , anti-HIV replication , and anti-inflammatory properties .

The primary challenge in isothiazole SAR is regioselective functionalization. The 4-bromoisothiazole intermediate serves as the linchpin for overcoming this hurdle. Unlike the naturally reactive C5 position, the C4 position requires pre-functionalization (halogenation) to enable palladium-catalyzed cross-couplings. This guide analyzes the SAR of derivatives generated via this 4-bromo gateway, demonstrating how the C4 vector controls potency, selectivity, and physicochemical properties.

Chemical Space & Synthesis: The "Programmed" Approach

To explore the SAR of the 4-position, researchers must first access the 4-bromoisothiazole core. The most authoritative method is the "Programmed Synthesis" approach (pioneered by groups like Koutentis et al.), which allows for sequential functionalization of the C3, C4, and C5 positions.

The Synthetic Pathway

Direct bromination of isothiazoles often leads to mixtures. A superior strategy involves converting a C4-nitrile or C4-carboxylic acid into the bromide.[1] Once installed, the bromine atom undergoes Suzuki-Miyaura , Stille , or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups.

DOT Diagram: Programmed Synthesis Workflow

The following diagram illustrates the conversion of a 4-cyano precursor to the 4-bromo intermediate, followed by cross-coupling to generate the final bioactive library.

SynthesisWorkflow Start 3,5-Dichloro-4- isothiazolecarbonitrile Step1 Hydrolysis & Decarboxylation Start->Step1 H2SO4/H2O Inter1 3,5-Dichloro- isothiazole Step1->Inter1 Step2 Bromination (NBS or Br2/AcOH) Inter1->Step2 Core 4-Bromo-3,5- dichloroisothiazole (KEY INTERMEDIATE) Step2->Core Step3 Pd-Catalyzed Cross-Coupling Core->Step3 Ar-B(OH)2 Pd(PPh3)4 Final 4-Aryl/Heteroaryl Isothiazole Derivative Step3->Final

Caption: Sequential synthesis of 4-substituted isothiazoles via the critical 4-bromo intermediate.

Validated Experimental Protocol: Suzuki Coupling at C4

Objective: Synthesis of 3,5-dichloro-4-(4-methoxyphenyl)isothiazole from 4-bromo-3,5-dichloroisothiazole.

  • Reagents:

    • Substrate: 4-bromo-3,5-dichloroisothiazole (1.0 equiv)

    • Boronic Acid: 4-methoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane or Toluene/Ethanol (10 mL/mmol)

  • Procedure:

    • Degassing: Charge a Schlenk tube with the substrate, boronic acid, and catalyst.[2] Evacuate and backfill with Argon (3x).

    • Addition: Add degassed solvent and aqueous base via syringe.

    • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel).

Causality: The electron-deficient nature of the isothiazole ring facilitates the oxidative addition of Palladium into the C–Br bond. However, steric hindrance from C3/C5 substituents can require higher temperatures or specialized ligands (e.g., S-Phos).

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-bromoisothiazole derivatives is best understood by analyzing the vectors extending from the core. The 4-bromo group is rarely the final pharmacophore; rather, it is the precursor to the C4-substituent which dictates lipophilicity and steric fit.

The C4 Vector (The "Bromine Replacement")

In kinase inhibitors (e.g., Aurora, c-Met), the C4 position typically occupies a hydrophobic pocket or the ATP-binding cleft.

Substituent at C4Physicochemical EffectBiological Consequence
Bromine (-Br) High lipophilicity, Halogen bond donor.Baseline Activity. Often used as a reference. Can form halogen bonds with backbone carbonyls (e.g., Val/Ala in kinase hinges).
Aryl (Phenyl)

-

stacking capability.
Increased Potency. Critical for interacting with the "gatekeeper" residues in kinases.
Heteroaryl (Pyridine) H-bond acceptor, polarity modulation.Improved Solubility. Nitrogen atoms can accept H-bonds from solvent or protein residues, improving ADME profiles.
Alkynyl Rigid linear spacer.Shape Complementarity. Accesses deep hydrophobic pockets; restricts conformational flexibility.
The C3 and C5 Flanking Vectors

While C4 drives the primary interaction, C3 and C5 modulate the electronic environment of the ring.

  • C3-Amino/Amido: Essential for H-bond donor capability (common in kinase hinge binders).

  • C5-Thio/Alkyl: Modulates the electron density of the N–S bond. Electron-withdrawing groups at C5 increase the susceptibility of the ring to nucleophilic attack (metabolic instability), while electron-donating groups stabilize it.

DOT Diagram: SAR Map of Isothiazole

SARMap Center Isothiazole Core C4 C4 Position (Target) Precursor: 4-Br Function: Hydrophobic/Steric Clamp Center->C4 Suzuki/Stille Coupling C3 C3 Position Function: H-Bond Donor (e.g., -NH2, -NHCOR) Center->C3 Hinge Binding C5 C5 Position Function: Electronic Tuning (e.g., -Cl, -SMe) Center->C5 Metabolic Stability

Caption: Functional vectors of the isothiazole scaffold. C4 is the primary diversity point via Br-displacement.

Case Studies & Biological Applications[3][4][5][6]

Aurora Kinase Inhibition

Research into 3,4,5-trisubstituted isothiazoles has identified them as potent inhibitors of Aurora Kinases (A and B), which are crucial for cell division.[3]

  • Mechanism: The isothiazole nitrogen (N2) and a C3-amino group often form a bidentate H-bond interaction with the kinase hinge region.

  • Role of C4: Derivatives where the 4-bromo group was replaced by a 4-phenyl or 4-heteroaryl moiety showed significantly higher affinity than the parent bromide. The aromatic ring at C4 engages in

    
    -stacking with the phenylalanine gatekeeper residue.
    
Antimicrobial & Antiviral Activity
  • HIV: 3-mercapto-5-phenyl-4-isothiazolecarbonitrile derivatives have shown activity against HIV-1. The 4-position functionalization (often starting from 4-bromo or 4-cyano) is critical for fitting the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket.

  • Antibacterial: 4-Bromoisothiazoles are intermediates for agrochemical fungicides. The bromine atom itself can enhance membrane permeability due to its lipophilicity (

    
    -hole interactions).
    

References

  • Koutentis, P. A., et al. (2011).[1] Programmed synthesis of 3,4,5-triarylisothiazoles via sequential Pd-catalyzed cross-coupling reactions. Journal of Organic Chemistry.[4][5]

  • Bode, et al. (2014). Isothiazole derivatives as nanomolar c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Chem-Impex. (2024). 4-Bromoisothiazole: Applications in Pharmaceutical Development.[5]

  • National Institutes of Health (NIH). (2008). Discovery of selective aminothiazole Aurora kinase inhibitors.[4][3][6][7] (Relevant comparative SAR for isothiazole analogs).

  • Organic Chemistry Portal. (2023). Synthesis of Isothiazoles: Recent Literature and Protocols.

Sources

The Rising Potential of Brominated Isothiazoles in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isothiazole Scaffold and Bromine Substitution

In the landscape of medicinal chemistry, the isothiazole ring is a "privileged scaffold."[1] This five-membered heterocycle, containing strategically positioned nitrogen and sulfur atoms, is not merely a molecular building block but a versatile pharmacophore. Its unique electronic properties allow it to act as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonds and non-covalent interactions within the active sites of biological targets, particularly the ATP-binding pocket of kinases.[1] The dysregulation of kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]

This guide delves into the specific and potent advantages of introducing a bromine atom to the isothiazole core. Far from being a simple substitution, "bromination" is a deliberate strategic move in rational drug design. The bromine atom serves two primary functions:

  • A Handle for Chemical Diversification: It provides a reactive site for sophisticated cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise and controlled addition of diverse molecular fragments.[3][4] This allows for the rapid generation of compound libraries to explore the chemical space around a target and optimize for potency and selectivity.

  • A Modulator of Biological Activity: Bromine can significantly influence a molecule's pharmacokinetic properties and its binding affinity.[5] Through the formation of "halogen bonds"—a specific type of non-covalent interaction—bromine can directly engage with protein residues, enhancing the potency and duration of action of a drug candidate.[5]

This document provides an in-depth exploration of the synthesis, application, and strategic rationale for using brominated isothiazole intermediates in modern drug discovery programs.

Part 1: The Synthetic Toolkit - Crafting and Diversifying Brominated Isothiazoles

The journey from a simple starting material to a complex drug candidate hinges on robust and flexible synthetic chemistry. Brominated isothiazoles are typically prepared and then functionalized, with palladium-catalyzed cross-coupling reactions being the workhorse of this field.

Foundational Synthesis of the Isothiazole Core

The construction of the isothiazole ring itself can be achieved through various methods, often involving intramolecular cyclization or multicomponent reactions. For instance, a common approach involves the reaction of α,β-alkynylamides with thiocyanate or the condensation of acetophenones with dithioesters.[6] Further modifications, such as direct bromination using reagents like bromine in chloroform, can then install the crucial bromine handle.[6]

The Power of Palladium: The Suzuki-Miyaura Cross-Coupling Workflow

The true potential of a brominated isothiazole intermediate is unlocked through its use in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organohalide (our bromoisothiazole) with an organoboron compound, is a cornerstone of modern medicinal chemistry due to its mild conditions and high functional group tolerance.[3][4]

A typical workflow is depicted below, showcasing how a brominated isothiazole can be diversified to generate a library of potential drug candidates.

G cluster_prep Phase 1: Intermediate Preparation cluster_coupling Phase 2: Diversification via Suzuki Coupling cluster_outcome Phase 3: Output Start Isothiazole Precursor Bromination Bromination (e.g., Br2, CHCl3) Start->Bromination Bromoisothiazole Brominated Isothiazole Intermediate Bromination->Bromoisothiazole Reaction Suzuki-Miyaura Cross-Coupling Bromoisothiazole->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base Catalyst->Reaction FinalProduct Functionalized Isothiazole (Potential Drug Candidate) Reaction->FinalProduct Library Compound Library for SAR Studies FinalProduct->Library

Caption: General workflow for the synthesis and diversification of brominated isothiazoles.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromoisothiazole

This protocol provides a self-validating system for the coupling of a generic bromoisothiazole with an arylboronic acid. It is based on established methodologies in medicinal chemistry.[3][7]

Materials:

  • Bromoisothiazole derivative (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) (0.05 - 0.1 eq)

  • Base (e.g., Cs2CO3 or K2CO3) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), often with a small amount of water.[7]

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Thin-Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the bromoisothiazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.1 eq). Then, add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Degassing: Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to remove any dissolved oxygen.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A successful reaction will show the consumption of the starting bromoisothiazole and the appearance of a new, typically more non-polar, product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography to yield the final coupled product.

Expected Results & Troubleshooting:

  • Yields: Can range from moderate to excellent (50-95%), depending on the substrates.

  • Troubleshooting: Low yields may result from inefficient degassing, an inactive catalyst, or an inappropriate choice of base or solvent. Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[8]

Part 2: Case Studies - Brominated Isothiazoles in Action

The true measure of a chemical scaffold's potential is its successful application in drug discovery. Isothiazole derivatives have shown a wide range of biological activities, including anticancer, antiviral, antidiabetic, and antimicrobial effects.[6]

Case Study 1: Isothiazole-Based Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] The isothiazole scaffold is particularly adept at targeting the ATP-binding site of these enzymes.

  • Targeting Aurora Kinases: In one notable example, an initial lead compound, an imidazo-[1,2-a]-pyrazine with a 3-methyl isothiazole substituent, was identified as a dual inhibitor of Aurora kinases A and B.[9] While potent, this initial compound had poor cell potency and low aqueous solubility. The optimization strategy focused on modifying the isothiazole ring, specifically by installing polar functional groups on the methyl substituent, which pointed towards the solvent-exposed region of the binding pocket. This rational design approach, which required the synthesis of a functionalized 5-amino isothiazole intermediate, led to the discovery of a picomolar inhibitor with vastly improved cell potency and solubility, demonstrating efficacy in human tumor xenograft models.[9]

  • Targeting TrkA and GAK: Isothiazole-based inhibitors have also been developed to target Tropomyosin receptor kinase A (TrkA), which is overexpressed in various cancers.[1] Furthermore, isothiazolo[4,3-b]pyridines have been identified as potent and selective inhibitors of Cyclin G-associated kinase (GAK), a target with promising antiviral activity.[10] Docking studies of these GAK inhibitors revealed key interactions, including a hydrogen bond between the isothiazole nitrogen and the hinge region of the kinase, as well as a chalcogen bond involving the isothiazole sulfur.[10]

The table below summarizes the inhibitory activities of several isothiazole-based kinase inhibitors.

Compound ClassTarget KinaseKey Structural FeatureReported Activity (IC50)Reference
Imidazo-[1,2-a]-pyrazinesAurora A/B5-amino-isothiazole coreLead: 250 nM (cell-based)[9]
Imidazo-[1,2-a]-pyrazinesAurora A/BOptimized amino alcohol side chain25 nM (cell-based)[9]
Isothiazolo[4,3-b]pyridinesGAKFused isothiazole-pyridinePotent binding in LanthaScreen assay[10]
Isothiazole DerivativesTrkAIsothiazole lead scaffoldPotent inhibition (specific values vary)[1]
Signaling Pathway: The Role of Aurora Kinases in Cell Division

Aurora kinases are essential regulators of mitosis. Their inhibition by compounds derived from brominated isothiazole intermediates can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_cycle Cell Cycle Progression G2 G2 Phase M Mitosis AuroraA Aurora A Kinase G2->AuroraA G1 G1 Phase AuroraB Aurora B Kinase M->AuroraB Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle Chromosome Chromosome Segregation Spindle->Chromosome Apoptosis Apoptosis (Cell Death) Spindle->Apoptosis Errors lead to Cytokinesis Cytokinesis Chromosome->Cytokinesis Chromosome->Apoptosis Errors lead to AuroraA->Centrosome AuroraA->Spindle AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Isothiazole-based Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, resource-efficient paradigm in modern drug discovery, responsible for a growing number of clinical candidates and approved drugs.[1][2][3] This approach, which begins by identifying low-molecular-weight fragments that bind weakly to a biological target, offers a more rational path to lead optimization compared to traditional high-throughput screening.[4][5] Within the vast chemical space available for fragment libraries, heterocyclic scaffolds occupy a position of exceptional importance.[6] Their prevalence in marketed drugs is no coincidence; heterocycles provide a rich tapestry of hydrogen bond donors and acceptors, hydrophobic surfaces, and rigid conformational constraints that are essential for molecular recognition.[6][7] Furthermore, their inherent chemical reactivity and defined structural vectors make them ideal starting points for the iterative process of evolving a low-affinity fragment hit into a high-potency lead compound. This guide provides an in-depth technical exploration of the strategic use of heterocyclic building blocks in FBDD, from the principles of library design and screening to the chemical strategies that underpin successful fragment-to-lead campaigns.

The FBDD Paradigm: A Shift from Brute Force to Rational Design

Traditional High-Throughput Screening (HTS) casts a wide net, screening millions of large, drug-like molecules in the hope of finding a potent hit. While successful, this approach can be costly and often yields complex molecules that are difficult to optimize. FBDD, in contrast, is a more focused and efficient strategy.[1] It operates on the principle that smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target.[8][9]

The core workflow involves screening a library of just a few thousand small molecules, or "fragments," to identify weak but efficient binders.[4] These initial hits, though low in potency (typically in the high micromolar to millimolar range), provide high-quality starting points for optimization because their binding is often more efficient on a per-atom basis.[5]

The "Rule of Three": Defining the Ideal Fragment

To maximize the chances of a productive binding event and ensure ample room for subsequent chemical elaboration, fragments are typically designed to adhere to the "Rule of Three".[9] This principle provides a set of general guidelines for the physicochemical properties of compounds in a fragment library.

Parameter "Rule of Three" Guideline Rationale
Molecular Weight (MW) < 300 DaEnsures the molecule is small enough to fit into small pockets and provides significant scope for optimization without becoming too large.
cLogP ≤ 3.0Controls lipophilicity to maintain good aqueous solubility, which is critical for many biophysical screening assays.
Hydrogen Bond Donors ≤ 3Limits complexity and prevents excessive desolvation penalties upon binding.
Hydrogen Bond Acceptors ≤ 3Balances the potential for key interactions without creating unfavorable properties.
Rotatable Bonds ≤ 3Reduces conformational entropy loss upon binding, leading to more efficient interactions.
Polar Surface Area (PSA) ≤ 60 ŲAids in maintaining good solubility and potential for cell permeability in later stages.
A summary of the "Rule of Three" guidelines for designing effective fragment libraries.[8][9]

The Privileged Role of Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[10] Their utility in FBDD is particularly pronounced for several key reasons:

  • Pharmacophoric Richness: Heteroatoms (N, O, S) introduce dipoles and act as hydrogen bond donors and acceptors, enabling fragments to form high-quality, directional interactions with protein targets that are critical for binding affinity and selectivity.[6] Nitrogen-containing heterocycles are especially prevalent due to their ability to participate in hydrogen bonds and π-π stacking interactions.[6]

  • Structural Diversity and Rigidity: Heterocyclic rings provide rigid scaffolds that pre-organize appended functional groups, reducing the entropic penalty of binding. The diversity of available ring systems—from simple pyridines and pyrazoles to more complex bicyclic and spirocyclic systems—allows for a thorough exploration of chemical space.[7][11]

  • Defined Growth Vectors: The substitution patterns on a heterocyclic ring offer well-defined, geometrically distinct points for chemical modification. This is crucial for the "fragment growing" phase, where chemists systematically extend the molecule to engage with nearby pockets on the target protein.[12][13]

  • Modulation of Physicochemical Properties: The choice of heterocycle can profoundly influence a compound's properties, including its solubility, metabolic stability, and pKa, providing medicinal chemists with essential tools for optimization.

Beyond Flatland: The Rise of 3D Heterocyclic Fragments

Historically, many fragment libraries were dominated by flat, sp²-rich aromatic and heteroaromatic compounds, largely due to their synthetic accessibility.[14][15] However, as drug targets have become more challenging (e.g., protein-protein interactions), there has been a significant push towards incorporating more three-dimensional, sp³-rich fragments.[16][17]

Saturated and partially saturated heterocyclic building blocks offer distinct advantages:

  • Enhanced Shape Diversity: 3D fragments can better complement the complex, three-dimensional nature of protein binding sites, potentially leading to novel binding modes and improved selectivity.[18]

  • Novel Exit Vectors: The non-planar geometry of sp³-rich scaffolds provides unique and diverse "growth vectors" for fragment elaboration that are inaccessible from flat aromatic systems.[14]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) has been correlated with improved solubility and a reduced likelihood of off-target promiscuity.[16]

The synthesis of these more complex 3D fragments often relies on advanced methodologies like Diversity-Oriented Synthesis (DOS) to generate novel and structurally diverse collections.[15][17]

Identifying the Hits: The FBDD Screening Cascade

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for screening.[9][19] A common strategy is to use a primary screening method for high-throughput triage, followed by more detailed orthogonal methods for hit validation and characterization. This tiered approach ensures that resources are focused on the most promising starting points.

FBDD_Screening_Cascade cluster_0 Primary Screen (High-Throughput) cluster_1 Hit Validation (Orthogonal Methods) cluster_2 Structural Characterization Screen Heterocyclic Fragment Library TSA Thermal Shift Assay (DSF) or Microscale Thermophoresis (MST) Screen->TSA ~1000s of fragments NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) TSA->NMR Triage Hits (~5-10% hit rate) SPR Surface Plasmon Resonance (SPR) NMR->SPR Confirm Direct Binding Xray X-ray Crystallography SPR->Xray Determine Binding Mode & Affinity (KD) F2L Fragment-to-Lead Optimization Xray->F2L Validated Hit (Structural Data)

Comparison of Key Biophysical Screening Techniques

The choice of screening technology depends on the nature of the target protein, available resources, and the desired throughput.

Technique Principle Pros Cons Protein Consumption
Nuclear Magnetic Resonance (NMR) Detects changes in the NMR spectrum of either the ligand or protein upon binding.Highly sensitive; detects very weak interactions; provides some structural information (epitope mapping).[4][9]Low throughput; requires large amounts of protein; requires specialized equipment.High
Surface Plasmon Resonance (SPR) Measures changes in refractive index when a fragment (in solution) binds to a protein immobilized on a sensor chip.Real-time kinetics (on/off rates); provides affinity data (KD); medium throughput.[8][9]Requires protein immobilization which may affect activity; potential for mass transport artifacts.Low-Medium
X-ray Crystallography Soaking or co-crystallizing the target protein with fragments and solving the 3D structure.The "gold standard"; provides direct, high-resolution structural information of the binding mode, guiding rational design.[4][8]Low throughput (though improving); requires well-diffracting crystals; high protein consumption.High
Thermal Shift Assay (TSA/DSF) Measures the change in a protein's melting temperature (Tm) upon ligand binding.High throughput; low protein consumption; cost-effective.[8][19]Indirect assay; prone to false positives/negatives; provides no structural or affinity data.Low
A comparison of common biophysical techniques used in fragment screening.

The Core Task: Fragment-to-Lead (F2L) Evolution with Heterocyclic Chemistry

Once a heterocyclic fragment hit is validated and its binding mode is understood (ideally through X-ray crystallography), the process of evolving it into a potent lead molecule begins.[20] This is where the versatility of heterocyclic chemistry becomes paramount. The three primary strategies for this evolution are growing, merging, and linking.[20][21]

F2L_Strategies cluster_grow A) Fragment Growing cluster_merge B) Fragment Merging cluster_link C) Fragment Linking p1 Protein f1 Fragment Hit f1_grown Grown Lead caption_g A single fragment is extended into an adjacent pocket. p2 Protein f2a Fragment A f2b Fragment B f2_merged Merged Lead caption_m Two overlapping fragments are combined into a single molecule. p3 Protein f3a Fragment A f3b Fragment B f3_linked Linked Lead caption_l Two fragments in adjacent pockets are joined by a linker.

Fragment Growing

This is the most common F2L strategy.[21] It involves the stepwise addition of chemical functionality to a single fragment hit to exploit adjacent interactions and increase potency. The structural data from X-ray crystallography is invaluable here, as it reveals the "exit vectors"—the specific points on the fragment from which to grow into unoccupied pockets.[12]

  • Causality: By extending the fragment to form new, favorable interactions (e.g., H-bonds, hydrophobic contacts) with the target, the binding affinity is additively increased.

  • Role of Heterocycles: A heterocyclic core provides synthetically tractable handles for growth. For example, a bromine or iodine atom on a pyridine ring is a perfect handle for a Suzuki or Sonogashira cross-coupling reaction to add a new aryl group. Similarly, an amine or carboxylic acid on an imidazole ring can be readily used for amide bond formation.[22][23]

Fragment Linking

This powerful strategy is employed when screening identifies two different fragments that bind to distinct, adjacent sites on the target.[20] The two fragments are then connected via a suitable chemical linker to create a single, high-affinity molecule.

  • Causality: The binding energy of the linked compound is often greater than the sum of the individual fragments due to avidity effects and a reduced entropic penalty.

  • Role of Heterocycles: Heterocyclic fragments often provide the anchor points for linking. The challenge lies in designing a linker that is of the correct length, geometry, and chemical nature to connect the two fragments without introducing strain or unfavorable interactions. The development of Venetoclax, a BCL-2 inhibitor, is a classic example of a successful fragment linking strategy.[3][24]

Fragment Merging

Merging is applicable when two fragments are found to bind in the same region of the target, with their structures partially overlapping.[20] A new, single molecule is designed that incorporates the key binding features of both original fragments.

  • Causality: By combining the most favorable interactions from two different chemical series into one scaffold, it is possible to create a novel molecule with significantly improved potency and ligand efficiency.

  • Role of Heterocycles: This process often involves "scaffold hopping" where, for instance, the core of one fragment (e.g., a pyrazole) is combined with a key substituent from another fragment. The synthetic accessibility of diverse heterocyclic cores is a major enabler of this strategy.

Case Study: Vemurafenib (Zelboraf®)

The discovery of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma, is a landmark success story for FBDD.[1][24]

Stage Description Key Molecule/Structure Affinity (IC₅₀)
Fragment Hit A screen of an in-house fragment library identified a 7-azaindole scaffold as a weak but efficient binder to the ATP-binding site of the PIM-1 kinase.7-Azaindole core~100 µM
Hit-to-Lead The 7-azaindole was identified as a promising hinge-binder. Structure-based design and chemical elaboration, including the addition of a phenyl ring via Suzuki coupling, led to a more potent intermediate.Intermediate with aryl group~1 µM
Lead Optimization Guided by X-ray crystal structures of inhibitors bound to BRAF, further modifications were made. A key step was the addition of a propyl-sulfonamide group, which picked up critical interactions and locked the inhibitor into the "DFG-out" conformation specific to active BRAF.Vemurafenib structure~31 nM
A simplified summary of the FBDD campaign that led to the discovery of Vemurafenib.[24]

This case demonstrates the power of using a simple heterocyclic starting point (7-azaindole) and leveraging structure-guided design to "grow" the fragment into a highly potent and selective drug.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary fragment screening.[19]

Objective: To identify heterocyclic fragments that bind to a target protein by measuring changes in its thermal stability.

Principle: Most proteins unfold (melt) when heated. The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A ligand that binds to the folded state of the protein will stabilize it, resulting in a positive shift in its Tm (ΔTm).

Materials:

  • Purified target protein (e.g., at 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Heterocyclic fragment library (e.g., 100 mM stocks in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature.

  • 96- or 384-well PCR plates.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of the protein diluted to 2µM in the assay buffer.

    • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in assay buffer (to a final concentration of 5x).

    • Prepare intermediate dilutions of the fragment library plates if necessary.

  • Assay Plate Setup (per well of a 96-well plate):

    • Add 20 µL of the 2µM protein solution to each well.

    • Add 1 µL of the fragment stock solution (for a final fragment concentration of ~200 µM and a final DMSO concentration of ~2%).

    • For control wells, add 1 µL of DMSO (no-ligand control) or 1 µL of a known binder (positive control).

    • Add 4 µL of the 5x SYPRO Orange dye solution.

    • Seal the plate, centrifuge briefly to mix and remove bubbles.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve experiment.

    • Program: Hold at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • The Tm is the peak of the first derivative of this curve.

    • Calculate the ΔTm for each fragment: ΔTm = Tm (fragment) - Tm (DMSO control).

    • A significant positive ΔTm (e.g., > 2°C) indicates a potential "hit" that warrants further validation by orthogonal methods like SPR or NMR.[19]

Conclusion and Future Outlook

Heterocyclic building blocks are not merely components of FBDD; they are central enablers of its success. Their unique combination of physicochemical properties, structural diversity, and synthetic tractability allows researchers to navigate the complex process of drug discovery with greater precision and efficiency. The ongoing evolution of synthetic chemistry continues to provide access to more diverse and three-dimensional heterocyclic fragments, pushing the boundaries of what is considered "druggable."[17] As computational tools for library design and screening become more sophisticated, and as our understanding of molecular recognition deepens, the strategic deployment of heterocyclic fragments will remain a cornerstone of rational drug design for years to come.

References

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16).
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9).
  • Fragment Screening & Fragment-Based Drug Design.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19).
  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024, March 29).
  • Route to three-dimensional fragments using diversity-oriented synthesis | PNAS.
  • On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024, October 21).
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD).
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - Frontiers. (2018, October 15).
  • Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries - VU Research Portal.
  • Palmer et al. “Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) .” Org. Biomol. Chem., 2016,14, 1599-1610 - Astex Pharmaceuticals. (2016, November 24).
  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025, November 25).
  • Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020, December 24).
  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. (2024, March 28).
  • Fragment-to-Lead - Creative Biostucture Drug Discovery.
  • Fragment-based drug discovery: A graphical review - PMC - NIH. (2025, September 10).
  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. (2020, December 24).
  • Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate.
  • Heterocyclic Building Blocks | Thermo Fisher Scientific - UK.

Sources

Methodological & Application

Protecting group strategies for isothiazole methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Isothiazole Methanol Derivatives

Part 1: Executive Summary & Strategic Context

Isothiazole derivatives are increasingly critical bioisosteres in medicinal chemistry, offering unique physicochemical properties compared to their pyridine or thiophene counterparts. However, the isothiazole scaffold presents a specific vulnerability: the Nitrogen-Sulfur (N-S) bond .

Unlike thiophene, the isothiazole ring possesses a relatively weak N-S bond (


 kcal/mol) that is highly susceptible to reductive cleavage. Consequently, standard protecting group (PG) strategies involving hydrogenolysis (e.g., Benzyl ethers removed by 

) are catastrophic , leading to ring opening and the formation of enaminothiones.

This guide defines high-fidelity protocols for protecting isothiazole methanol derivatives, specifically tailoring strategies to downstream applications: General Synthesis (Silyl ethers) vs. C-5 Functionalization (Chelating ethers).

Part 2: Strategic Analysis & Decision Matrix

The Core Vulnerabilities
  • Reductive Instability: The N-S bond cleaves under catalytic hydrogenation (

    
    , Pd/C, Raney Ni) or strong dissolving metal reductions.
    
  • Base Sensitivity (C-5 Acidity): The C-5 proton of isothiazole is acidic (

    
    ). Strong bases used to deprotect esters can inadvertently lithiate or degrade the ring.
    
  • Lewis Basicity: The ring nitrogen (

    
    ) can coordinate with Lewis acids, potentially retarding silylation or tritylation rates.
    
Decision Matrix: Selecting the Right Group
Downstream ChemistryRecommended PGRationaleContraindicated PG
Suzuki/Stille Coupling TBS / TBDPS Silyl ethers are inert to Pd-catalysis and mild bases.Esters (transesterification risk).
Directed Lithiation (DoM) MOM / SEM Oxygen coordinates Li, directing metallation to C-5.TBS (Steric bulk prevents coordination); Esters (Nucleophilic attack).
Acidic Conditions TBDPS / Pivalate TBDPS is 100x more acid-stable than TBS.MOM / THP (Acid labile).
Oxidative Conditions Acetate / TBS Stable to oxidants.PMB (Oxidative cleavage might oxidize ring Sulfur).
Global Deprotection TBS / MOM Fluoride or mild acid removal preserves the N-S bond.Benzyl (Bn) (Hydrogenolysis destroys the ring).

Part 3: Visualization of Strategic Logic

The following diagram illustrates the decision process for selecting a protecting group based on the intended downstream transformation.

Isothiazole_PG_Strategy cluster_legend Key Logic Substrate Isothiazole Methanol Lithiation Intend to Lithiate (C-5 Functionalization)? Substrate->Lithiation Reduction Requires Reducing Conditions? Lithiation->Reduction No MOM USE: MOM / SEM Ether (Directing Group) Lithiation->MOM Yes (DoM) TBS USE: TBS / TBDPS (Steric Shield) Reduction->TBS No (Standard) Warning AVOID: Benzyl (Bn) (Ring Cleavage Risk) Reduction->Warning Yes (H2/Pd) Desc MOM oxygen coordinates Li stabilizing the transition state.

Figure 1: Decision tree for isothiazole protection. Note the critical branch avoiding hydrogenolysis-labile groups.

Part 4: Detailed Protocols

Protocol A: Silylation (The "Gold Standard" for Stability)

Use Case: General synthetic intermediate, cross-coupling substrate.

Mechanism: The bulky silyl group protects the alcohol while the steric hindrance prevents the isothiazole nitrogen from interfering with the silicon center.

Materials:

  • Isothiazole-4-methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Isothiazole-4-methanol and dissolve in anhydrous DMF.

  • Base Addition: Add Imidazole in one portion. The solution may warm slightly.

    • Expert Tip: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silylimidazolium intermediate.

  • Silylation: Add TBSCl portion-wise over 5 minutes at 0°C. Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Isothiazole alcohols are polar; the silyl ether will move significantly higher (

    
    ).
    
  • Workup (Crucial for DMF removal):

    • Dilute with

      
       (Ether is preferred over DCM to precipitate imidazolium salts).
      
    • Wash 3x with water (to remove DMF).

    • Wash 1x with Brine.

  • Purification: Flash chromatography on Silica.

    • Note: Isothiazoles can streak on silica if too acidic; add 1%

      
       to the eluent if necessary.
      
Protocol B: MOM Protection (The "Active" Route for Lithiation)

Use Case: When C-5 functionalization via Directed Ortho Metalation (DoM) is required.

Mechanism: The MOM ether oxygen acts as a Lewis base, coordinating with Lithium (e.g., n-BuLi), stabilizing the transition state and directing deprotonation to the C-5 position.

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a potent carcinogen. Use strictly in a fume hood.

Materials:

  • Isothiazole-4-methanol (1.0 equiv)

  • MOM-Cl (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate in DCM at 0°C under

    
    .
    
  • Base Addition: Add DIPEA.

  • Reagent Addition: Add MOM-Cl dropwise via syringe.

    • Expert Tip: Do NOT use NaH/DMF for isothiazoles if possible. The generation of

      
       gas and strong alkoxide character can degrade the ring if temperature isn't strictly controlled. DIPEA/DCM is milder.
      
  • Reaction: Stir at 0°C -> RT for 4 hours.

  • Quench: Quench with saturated

    
    .
    
  • Validation: The resulting MOM-ether is now ready for lithiation.

    • Lithiation Check: Treat with n-BuLi at -78°C in THF. If the ring opens (color change to deep red/black often indicates nitrile/thione formation), lower temp to -90°C or switch to LDA (less nucleophilic).

Protocol C: Deprotection (Avoiding Ring Destruction)

Scenario 1: Silyl Ether Removal

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Condition: 0°C, 1 hour.

  • Why: Fluoride cleavage is orthogonal to the N-S bond. It is completely safe for isothiazoles.

Scenario 2: MOM Ether Removal

  • Reagent: 6M HCl in MeOH or TFA/DCM.

  • Condition: 0°C to RT. Monitor closely.

  • Risk: Prolonged exposure to strong acid can protonate the ring nitrogen, making the system susceptible to nucleophilic attack.

  • Alternative: If the ring is sensitive, use

    
     at -78°C (Lewis acid cleavage) rather than Brønsted acid hydrolysis.
    

Part 5: Visualizing the Lithiation Pathway

The following diagram demonstrates why MOM protection is superior for C-5 functionalization.

Lithiation_Mechanism cluster_note Mechanistic Insight Start MOM-Protected Isothiazole Coordination Complexation: Li coordinates to MOM Oxygen & Ring N Start->Coordination + n-BuLi (-78°C) Deprotonation C-5 Lithiation (Directed Ortho Metalation) Coordination->Deprotonation Kinetic Control Electrophile Electrophile Trapping (E+) Deprotonation->Electrophile + Electrophile Product C-5 Functionalized Derivative Electrophile->Product Note The MOM group prevents nucleophilic attack at Sulfur by locking Li at C-5.

Figure 2: Directed Ortho Metalation (DoM) pathway enabled by MOM protection.

Part 6: Troubleshooting & FAQ

Q: Can I use PMB (p-Methoxybenzyl) protection? A: Use with caution. While PMB is removable by oxidation (DDQ or CAN), which avoids hydrogenolysis, strong oxidants can oxidize the isothiazole sulfur to a sulfoxide (


) or sulfone. If you must use PMB, titrate the oxidant carefully and monitor for S-oxidation by LCMS.

Q: My reaction turned black upon adding n-BuLi. A: You likely triggered ring cleavage. The n-BuLi attacked the Sulfur atom (nucleophilic attack) rather than deprotonating C-5.

  • Solution: Switch to LDA or LiTMP (non-nucleophilic bases). Ensure temperature is strictly -78°C or lower.

Q: Why did hydrogenation destroy my molecule? A: The N-S bond is the "weak link."


 cleaves this bond to form an amino-thione. Never  subject isothiazoles to catalytic hydrogenation.

Part 7: References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1] John Wiley & Sons. (Comprehensive guide on PG stability).

  • Synthesis of Isothiazoles. Organic Chemistry Portal. (Overview of isothiazole synthesis and reactivity).

  • Lithiation of five-membered heteroaromatic compounds. ResearchGate. (Detailed mechanisms on ring cleavage vs. lithiation).

  • Isothiazole Chemistry: N-S Bond Stability. Thieme Connect. (Review of isothiazole reactivity).

Sources

Application Note: High-Fidelity Conversion of Isothiazol-3-yl Methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of isothiazol-3-yl methanol to its corresponding alkyl halides (chlorides, bromides, iodides) is a pivotal transformation in the synthesis of agrochemicals and fragment-based drug discovery (FBDD). While seemingly trivial, this substrate presents specific challenges distinct from simple benzylic or aliphatic alcohols. The isothiazole ring acts as an electron-withdrawing group, deactivating the methylene carbon toward


 pathways while simultaneously presenting a basic nitrogen and a potentially labile N-S bond under reducing conditions.

This guide details three validated protocols designed to balance yield, purity, and ring stability. We prioritize the Appel Reaction for high-fidelity bromination and a modified Thionyl Chloride method for scalable chlorination, ensuring the integrity of the critical N-S pharmacophore.

Critical Chemical Context

Before initiating synthesis, researchers must understand the electronic and structural constraints of the isothiazole scaffold:

  • N-S Bond Sensitivity: Unlike thiazoles, the isothiazole N-S bond is susceptible to reductive cleavage. Avoid using

    
     or metals in acidic media.
    
  • Nitrogen Basicity: The ring nitrogen (

    
     for conjugate acid) is weakly basic but can form hydrochloride salts during chlorination. These salts are often hygroscopic and require careful "free-basing" to isolate the neutral alkyl halide.
    
  • Lachrymatory Potential: 3-(Halomethyl)isothiazoles are structural analogs to mustard agents and benzylic halides. They are potent alkylating agents, lachrymators, and vesicants. Zero-exposure handling is mandatory.

Decision Matrix: Method Selection

DecisionMatrix Start Start: Isothiazol-3-yl Methanol Target Target Halide? Start->Target Chloride Target: Chloride Target->Chloride Chloride Bromide Target: Bromide Target->Bromide Bromide Iodide Target: Iodide Target->Iodide Iodide Scale Scale > 10g? Chloride->Scale MethodB_Br Method B: Appel (CBr4/PPh3) (High Fidelity) Bromide->MethodB_Br Standard MethodC Method C: Finkelstein (NaI / Acetone) Iodide->MethodC Standard MethodA Method A: Thionyl Chloride (Base Scavenger Required) Scale->MethodA Yes (Cost/Vol) MethodB_Cl Method B: Appel (CCl4/PPh3) *Restricted Reagent* Scale->MethodB_Cl No (Mildness)

Figure 1: Decision matrix for selecting the optimal halogenation pathway based on target halide and scale.

Method A: Scalable Chlorination (Thionyl Chloride)

Objective: Synthesis of 3-(chloromethyl)isothiazole. Mechanism: Nucleophilic substitution via an chlorosulfite intermediate. Key Modification: Use of a catalytic base (DMF) and a scavenger (DCM solvent) to manage HCl evolution and prevent acid-catalyzed ring degradation.

Materials
  • Isothiazol-3-yl methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • DMF (Catalytic, 2-3 drops)

  • Sat.

    
     (aqueous)
    
Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Vent the system through a scrubber (NaOH trap) to neutralize
    
    
    and
    
    
    gases.
  • Dissolution: Dissolve isothiazol-3-yl methanol in anhydrous DCM (

    
     substrate). Add catalytic DMF. Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Note: The solution may turn yellow/orange. Isothiazoles are stable to

      
      , but rapid addition can cause exotherms that degrade the side chain.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of the alcohol spot (

      
      ) and appearance of a less polar spot (
      
      
      
      ).
  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM. Do not heat above 
      
      
      
      .
    • The residue is likely the hydrochloride salt . Re-dissolve in fresh DCM.

    • Pour the organic layer into a separatory funnel containing cold sat.

      
      . Shake gently to free-base the isothiazole.
      
  • Isolation: Separate layers. Wash organic phase with Brine (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: If the residue is dark, perform a short plug filtration over silica gel (eluting with 10% EtOAc/Hexanes).

Method B: High-Fidelity Bromination (Appel Reaction)

Objective: Synthesis of 3-(bromomethyl)isothiazole. Mechanism: Activation of oxygen by phosphonium salt followed by


 displacement.
Advantages:  Neutral conditions (pH ~7), avoids strong acids, high tolerance for the N-S bond.
Mechanism Diagram[1][2][3]

AppelMechanism Step1 1. Activation PPh3 + CBr4 -> [PPh3-Br]+ [CBr3]- Step2 2. Oxyphosphonium Formation Isothiazole-OH attacks P+ -> [Isothiazole-O-PPh3]+ Step1->Step2 Step3 3. Substitution (SN2) Br- attacks CH2 POPh3 leaves Step2->Step3 Product Product: 3-(Bromomethyl)isothiazole + O=PPh3 Step3->Product

Figure 2: Mechanistic flow of the Appel reaction applied to isothiazole alcohols.

Materials
  • Isothiazol-3-yl methanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • DCM (Anhydrous)

Protocol
  • Setup: Dry flask, inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve isothiazol-3-yl methanol and

    
     in anhydrous DCM (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Add

    
     portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.
    
    • Why this order? Adding

      
       to the mixture keeps the concentration of the active brominating species controlled and minimizes side reactions.
      
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 2 hours.
    
  • Workup: Add Hexanes (

    
     reaction volume) to the reaction mixture. This precipitates a significant amount of Triphenylphosphine Oxide (
    
    
    
    ).
  • Filtration: Filter the suspension through a Celite pad.

  • Purification: Concentrate the filtrate. The residue will contain product and residual TPPO. Purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc/Hexanes). The bromide is usually a mobile oil or low-melting solid.
    

Method C: Iodination (Finkelstein)

Objective: Synthesis of 3-(iodomethyl)isothiazole. Context: Direct iodination of alcohols is unstable. The preferred route is conversion from the chloride/bromide.

Protocol
  • Reagents: Dissolve 3-(chloromethyl)isothiazole (from Method A) in Acetone (reagent grade).

  • Reagent: Add Sodium Iodide (

    
    ) (2.0 equiv).
    
  • Reaction: Reflux for 2–6 hours. A white precipitate (

    
    ) will form.
    
  • Workup: Cool, filter off the solids, and concentrate the filtrate. Dissolve residue in

    
    , wash with aqueous sodium thiosulfate (
    
    
    
    ) to remove free iodine (yellow color), dry, and concentrate.

Comparison of Methods

FeatureMethod A (

)
Method B (Appel)Method C (Finkelstein)
Target Halide ChlorideBromide (or Chloride)Iodide
Conditions Acidic (requires buffering)NeutralNeutral
Atom Economy HighLow (TPPO waste)Moderate
Scalability Excellent (>100g)Poor (Chromatography needed)Good
Primary Risk Salt formation / HygroscopicitySeparation of byproductStability of Iodide

Safety & Toxicology (Crucial)

  • Vesicant Hazard: 3-(Halomethyl)isothiazoles are alkylating agents. They can cause severe skin burns, blistering, and permanent eye damage.

  • Handling: Double-glove (Nitrile over Laminate). Work exclusively in a fume hood.

  • Decontamination: Quench all glassware and spills with a dilute solution of alcoholic KOH or ammonia to destroy the alkyl halide before cleaning.

References

  • Isothiazole Chemistry Overview

    • Sanders, M. J., & Tiers, G. V. D. (1967).[1] Isothiazoles.[2][3][4] I. Synthesis of 3-Isothiazolols and 3-Isothiazolethiols. Journal of Organic Chemistry.[5][6][7] Link

  • Appel Reaction Mechanism

    • Appel, R. (1975).[6] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[6] Angewandte Chemie International Edition. Link

  • General Heterocyclic Halogenation Protocols

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

  • Safety of Halomethyl Heterocycles

    • National Center for Biotechnology Information. PubChem Compound Summary for 4-(Chloromethyl)thiazole (Analogous hazard data). Link

Sources

Application Note: Precision Synthesis of Isothiazole-Based Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Isothiazoles are critical pharmacophores in medicinal chemistry, valued for their bioisosteric relationship to pyridines and thiophenes. However, their incorporation into biaryl scaffolds—a common structural motif in kinase inhibitors and anti-infectives—presents unique synthetic challenges. The inherent lability of the N–S bond to reductive cleavage and the propensity for catalyst poisoning by sulfur render standard cross-coupling protocols unreliable without modification.

This guide provides a validated decision matrix for synthesizing isothiazole biaryls. We prioritize three methodologies based on substrate availability and substitution complexity:

  • Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): The industry standard for pre-functionalized halides.

  • Direct C–H Arylation: A step-economic route for C5-functionalization.

  • De Novo Cyclization: The fallback strategy for highly substituted cores where regioselectivity is difficult to control via coupling.

Strategic Decision Matrix

The following logic gate determines the optimal synthetic pathway for your target scaffold.

IsothiazoleStrategy Start Target: Isothiazole Biaryl CheckHalide Is a Halogenated Precursor Available? Start->CheckHalide CheckPos Target Position? CheckHalide->CheckPos Yes (Br/I) CH_Act Protocol 2: Direct C-H Arylation (Step-Economic, C5-Selective) CheckHalide->CH_Act No (H) Suzuki Protocol 1: Suzuki-Miyaura Coupling (Robust, Scalable) CheckPos->Suzuki C3, C4, or C5 CheckPos->CH_Act C5 Selective DeNovo Protocol 3: De Novo Cyclization (For Complex Substitution) Suzuki->DeNovo Fails / N-S Cleavage CH_Act->DeNovo Fails / Regio-issues

Figure 1: Synthetic decision tree for isothiazole functionalization. Blue nodes represent decision points; colored nodes represent the recommended protocol.

Technical Background: The Isothiazole Challenge

The isothiazole ring contains a weak N–S bond (approx. 55 kcal/mol). This bond is susceptible to cleavage under:

  • Strong Reducing Conditions: Avoid dissolving metal reductions or harsh hydride reagents.

  • Nucleophilic Attack: Strong nucleophiles (e.g., organolithiums) can attack the sulfur atom, leading to ring opening.

  • Pd-Catalyst Deactivation: The sulfur atom can coordinate to Palladium, displacing ligands and forming inactive "Pd-black" or stable Pd-S complexes.

Mitigation Strategy: Use sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent sulfur coordination and facilitate oxidative addition.

Protocol 1: Robust Suzuki-Miyaura Coupling

Best for: General synthesis of C3, C4, or C5 biaryls when the corresponding haloisothiazole is available.

Mechanistic Insight

While standard Pd(PPh3)4 works for simple substrates, it often fails for electron-deficient isothiazoles due to slow oxidative addition and competitive catalyst poisoning. We utilize Pd(dppf)Cl2 or XPhos Pd G2 , which form tight chelates or bulky active species that resist sulfur interference.

Experimental Protocol

Reagents:

  • Bromoisothiazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or round-bottom flask with the bromoisothiazole, aryl boronic acid, and base.

  • Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst oxidation.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues (which may be sticky due to S-coordination). Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Validation Check:

  • TLC/LCMS: Monitor the disappearance of the bromide. If the bromide persists but boronic acid is consumed, add more boronic acid (protodeboronation is a common side reaction).

Protocol 2: Regioselective C–H Arylation

Best for: Direct functionalization at the C5 position without pre-halogenation. This utilizes the "Concerted Metalation-Deprotonation" (CMD) pathway.[2]

Mechanistic Insight

The C5 proton of isothiazole is the most acidic (pKa ~28-30). Using a pivalate (PivO-) source acts as a "proton shuttle," lowering the energy barrier for C–H bond cleavage by Palladium.

CH_Activation Step1 Pd(OAc)2 + PivOH (Active Catalyst Gen) Step2 Coordination to Isothiazole N/S Step1->Step2 Step3 CMD Transition State (C5-H Cleavage) Step2->Step3 Step4 Reductive Elimination (C-C Bond Formation) Step3->Step4

Figure 2: Simplified CMD pathway for C5-arylation.

Experimental Protocol

Reagents:

  • Isothiazole substrate (1.0 equiv)[3]

  • Aryl Iodide/Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or PCy3 (10 mol%) - Optional, often ligand-free works for simple cases.

  • Additive: Pivalic Acid (30 mol%) - Critical for CMD mechanism.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMA or DMF (Anhydrous)

Step-by-Step Workflow:

  • Mix: Combine isothiazole, aryl halide, Pd(OAc)2, Base, and Pivalic acid in a pressure tube.

  • Solvent: Add anhydrous DMA.

  • Heat: Seal and heat to 110–120°C for 16 hours. Note: Higher temperatures are required compared to Suzuki coupling.

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMA.

  • Purification: Silica gel chromatography.

Protocol 3: De Novo Assembly (Oxidative Cyclization)

Best for: Constructing 3,4,5-trisubstituted isothiazoles where regioselective coupling is impossible.

Methodology

This protocol involves the oxidative cyclization of


-amino thiones or thioamides. It builds the ring with the substituents already in place.

Protocol (Iodine-Mediated Cyclization):

  • Precursor: Prepare the

    
    -amino 
    
    
    
    -unsaturated thioketone (via condensation of a thioamide with an alkynone or ketone).
  • Cyclization: Dissolve the precursor in EtOH or DMSO.

  • Reagent: Add Iodine (I2, 1.1 equiv) or Hydrogen Peroxide (H2O2).

  • Reaction: Stir at RT or mild heat (50°C) for 1–3 hours.

  • Mechanism: Formation of an S–I intermediate followed by nucleophilic attack of the nitrogen to close the N–S bond.

Data Summary & Troubleshooting

Comparative Efficiency Table
FeatureSuzuki Coupling (Protocol 1)C-H Arylation (Protocol 2)De Novo Assembly (Protocol 3)
Substrate Req. Aryl Halide + Boronic AcidUnsubstituted IsothiazoleAcyclic Thio-precursors
Selectivity High (Dictated by Halide)High (C5 Selective)High (Dictated by Precursor)
Reaction Temp 80–100°C110–130°CRT – 60°C
Risk Factor ProtodeboronationRegio-scrambling (rare)Precursor synthesis effort
Scalability ExcellentGoodModerate
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Catalyst Poisoning (S-binding)Switch to Pd(dppf)Cl2 or Pd-PEPPSI . Increase loading to 5-10 mol%.
Ring Opening (N-S cleavage) Reducing environment or strong baseUse carbonate bases (K2CO3, Cs2CO3). Avoid phosphine ligands prone to oxidation if possible.
Homocoupling of Boronic Acid Oxygen presenceDegas solvents rigorously (freeze-pump-thaw or sparging).
Regioisomers in C-H Act. Competitive C4 activationLower temperature; Ensure Pivalic Acid is fresh; Switch to C4-blocked substrate.

References

  • Mechanisms of Isothiazole Synthesis & Stability

    • Isothiazoles: Synthesis, Properties, and Applic
    • Source:

  • Suzuki-Miyaura Coupling Standards

    • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids.
    • Source:

  • C-H Activation Methodology

    • Palladium-Catalyzed C–H Activ
    • Source:

  • De Novo Cyclization

    • Recent Advances in the Synthesis of Isothiazoles.
    • Source: (General Reference for Cyclization Strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Isothiazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar isothiazole alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these challenging polar molecules. The following content is structured to provide practical, in-depth solutions to common issues encountered in the laboratory, moving beyond simple procedural steps to explain the underlying scientific principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of polar isothiazole alcohols, offering step-by-step guidance to resolve them.

Issue 1: My polar isothiazole alcohol shows poor separation and significant peak tailing during silica gel column chromatography.

This is a frequent challenge arising from the strong interaction between polar analytes and the acidic silanol groups on the silica surface.[1][2]

Root Cause Analysis:
  • Strong Polar Interactions: The inherent polarity of your isothiazole alcohol, likely due to the presence of hydroxyl and the nitrogen and sulfur heteroatoms, leads to strong hydrogen bonding with the silica gel's silanol groups (Si-OH). This results in slow, uneven elution and peak tailing.

  • Acid-Base Interactions: The basic nature of the isothiazole nitrogen can lead to strong interactions with the acidic silica surface, causing streaking and sometimes irreversible adsorption.[1]

Solutions:

1. Mobile Phase Modification:

  • Increase Solvent Polarity: A common first step is to increase the polarity of the mobile phase.[1] If you are using a standard solvent system like hexane/ethyl acetate, a switch to a more polar mixture like dichloromethane/methanol is a good starting point.[1]

  • Incorporate a Basic Modifier: To mitigate the effects of acidic silica, add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your compound and leading to improved peak shape.[2]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used to create a stock solution for your mobile phase, for instance, by adding it to dichloromethane.[3]

2. Stationary Phase Alternatives:

  • Deactivated Silica Gel: You can deactivate the silica gel before use by flushing the packed column with a solvent system containing a base like 1-3% triethylamine.[2]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[1][2]

    • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds.[1] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1][4] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[1]

Issue 2: My isothiazole alcohol is not eluting from the column or I have very low recovery.

This issue often points to either extreme polarity or on-column degradation.

Root Cause Analysis:
  • Excessive Polarity: Your compound may be too polar for the chosen solvent system, leading to very strong adsorption to the stationary phase.[1]

  • Compound Instability: The acidic nature of silica gel can cause degradation of sensitive isothiazole derivatives.[2][3]

Solutions:

1. Addressing Extreme Polarity:

  • Drastic Polarity Increase: If your compound is not eluting, a significant increase in the mobile phase polarity is necessary. A gradient elution, starting from a less polar solvent and gradually increasing to a highly polar one (e.g., 100% methanol or even with a small percentage of water if compatible with your compound), can be effective.[1]

  • Switch to a More Powerful Eluent System: Consider systems like dichloromethane/methanol/ammonia.[1]

2. Mitigating On-Column Degradation:

  • Stability Test: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe streaking or the appearance of new spots, your compound is likely degrading on the silica.[1][3]

  • Change the Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or employing reversed-phase chromatography can prevent degradation.[1][2]

Issue 3: I'm struggling with the recrystallization of my polar isothiazole alcohol; it keeps "oiling out".

"Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This is a common problem with polar compounds.

Root Cause Analysis:
  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or it may have been cooled too quickly, not allowing enough time for crystal lattice formation.[1]

  • Presence of Impurities: Impurities can disrupt the crystallization process and inhibit the formation of a crystal lattice.[1]

  • Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[5]

Solutions:

1. Optimizing the Crystallization Process:

  • Add More Solvent: If an oil has formed, reheat the solution and add more solvent until the oil redissolves. Then, allow it to cool slowly.[1]

  • Slow Cooling: Slow cooling is crucial for the formation of pure, well-defined crystals.[6][7] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[6][7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[1]

2. Addressing Impurities:

  • Pre-purification: A preliminary purification step, such as passing the crude material through a small plug of silica or alumina, can remove problematic impurities before recrystallization.[1]

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][8]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of polar isothiazole alcohols.

Q1: What is the best general approach to start with for purifying a novel polar isothiazole alcohol?

For a new polar isothiazole alcohol, a systematic approach is recommended.

Workflow for Method Selection and Optimization

A Initial Characterization (TLC, Solubility) B Is the compound a solid? A->B C Attempt Recrystallization B->C Yes F Column Chromatography B->F No D Is it pure? C->D E Final Product D->E Yes D->F No G Select Stationary Phase F->G H Normal Phase (Silica/Alumina) G->H I Reversed-Phase (C18) G->I J HILIC G->J K Optimize Mobile Phase H->K I->K J->K L Is separation adequate? K->L L->E Yes L->G No, try another stationary phase

Caption: Workflow for selecting and optimizing a purification method.

Start with Thin Layer Chromatography (TLC) using a variety of solvent systems to assess the polarity of your compound and the number of impurities.[1] If the compound is a solid, attempting recrystallization from various solvents is often a good first step as it can be a very effective purification technique.[6] If chromatography is necessary, reversed-phase is often a good starting point for polar molecules.[1]

Q2: How do I choose the right solvent system for liquid-liquid extraction of a polar isothiazole alcohol?

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.

  • Matching Polarity: The principle of "like dissolves like" is key.[8] For a polar isothiazole alcohol, you'll want to extract it from an aqueous layer into a sufficiently polar organic solvent that is immiscible with water.[9][10] Solvents like ethyl acetate or dichloromethane are common choices.[10]

  • pH Adjustment: The solubility of your isothiazole alcohol may be pH-dependent due to the basic nitrogen atom. Adjusting the pH of the aqueous layer can significantly influence its partitioning between the aqueous and organic phases. For basic compounds, increasing the pH of the aqueous layer will make them less protonated and more soluble in the organic solvent.

  • "Salting Out": To increase the polarity of the aqueous layer and reduce the solubility of your polar organic compound in it, you can add a saturated solution of sodium chloride (brine).[1] This can help drive your compound into the organic layer and also help to break up emulsions.[1]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I consider it?

HILIC is a chromatographic technique that is particularly well-suited for the separation of very polar compounds that are poorly retained by reversed-phase chromatography.[4][11]

  • Mechanism: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4] A water-enriched layer forms on the surface of the stationary phase, and partitioning of the polar analyte between this layer and the less polar mobile phase is the primary retention mechanism.

  • When to Use HILIC: Consider HILIC when your polar isothiazole alcohol has little to no retention on a C18 column even with a highly aqueous mobile phase.[4] HILIC can provide better retention and selectivity for such compounds.[11]

Q4: My compound is not UV-active. How can I monitor the purification?

If your isothiazole alcohol does not have a UV chromophore, you will need to use alternative visualization or detection methods.[1]

  • TLC Staining: After developing your TLC plate, you can visualize the spots using a chemical stain. Common general-purpose stains include:

    • Potassium permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, such as alcohols.

    • Ceric ammonium molybdate (CAM) stain: A good general stain for many organic compounds.

    • Iodine vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1]

  • Refractive Index (RI) Detector: For column chromatography, an RI detector can be used, although it is less sensitive than a UV detector and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are more universal detectors that are compatible with gradient elution and are suitable for non-UV active compounds.

III. Protocols

Protocol 1: General Procedure for Reversed-Phase Flash Chromatography

This protocol provides a general workflow for purifying a polar isothiazole alcohol using a C18 column.

StepProcedureRationale
1. Sample Preparation Dissolve the crude isothiazole alcohol in a minimum amount of a strong solvent like methanol, DMSO, or DMF.[1]Ensures the sample is fully dissolved before loading onto the column.
2. Dry Loading Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]Dry loading prevents the strong solvent from interfering with the separation at the top of the column and often leads to better resolution.
3. Column Equilibration Select a pre-packed C18 flash column appropriately sized for your sample amount. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1]Proper equilibration ensures a stable baseline and reproducible retention times.
4. Elution Load the dry sample onto the column. Begin elution with the initial mobile phase and gradually increase the organic solvent concentration (e.g., increase acetonitrile percentage) to elute your compound.A gradient elution is often necessary to first elute less polar impurities and then increase the solvent strength to elute the more polar target compound.
5. Fraction Collection and Analysis Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.Monitors the separation and allows for the isolation of the pure compound.
Protocol 2: Step-by-Step Recrystallization

This protocol outlines the fundamental steps for purifying a solid polar isothiazole alcohol via recrystallization.[6][7]

Recrystallization Workflow

A 1. Choose Solvent (Soluble when hot, insoluble when cold) B 2. Dissolve Crude Solid in minimum hot solvent A->B C 3. Hot Gravity Filtration (if insoluble impurities are present) B->C D 4. Slow Cooling (Allow crystals to form) C->D E 5. Ice Bath (Maximize crystal yield) D->E F 6. Vacuum Filtration (Collect crystals) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H

Caption: Step-by-step process of recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the isothiazole alcohol poorly at room temperature but well at its boiling point.[6] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find the best one.[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent.[1][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6][7]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals to remove any residual solvent.[6]

IV. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate.

  • Experiment 2: Recrystallization.

  • Recrystallization. --->

  • Recrystallization.

  • How to purify an organic compound via recrystallization or reprecipitation? - ResearchGate.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.

  • Conditions for Ideal Extraction Solvents - University of Alberta.

Sources

Technical Support Center: Minimizing Debromination in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppression of Hydrodehalogenation (Debromination) in Pd-Catalyzed Coupling Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is This Your Problem?

Before optimizing, you must confirm the identity of the impurity. Debromination (


) is often confused with homocoupling (

) or protodemetallation due to similar retention times in HPLC.
The "Deuterium Tracking" Validation Protocol

Objective: Determine the source of the hydrogen atom responsible for the side reaction. This is the gold standard for self-validating your troubleshooting strategy.

Protocol:

  • Setup: Run your standard coupling reaction on a 50 mg scale.

  • Substitution: Replace your protic co-solvent (e.g., water or methanol) with its deuterated counterpart (

    
     or 
    
    
    
    ).
  • Analysis: Analyze the crude mixture via LC-MS.

  • Interpretation:

    • Mass M+1 observed (Ar-D): The proton source is the solvent or water. Action: Focus on solvent switching (Module 3).

    • Mass M observed (Ar-H): The proton source is internal (ligand, base, or substrate). Action: Focus on catalyst/ligand optimization (Module 4).

Mechanistic Insight: The "Leak" in the Cycle

Debromination is rarely a random event; it is a competitive pathway driven by


-Hydride Elimination .

When the Transmetallation step is slow (due to sterics or low nucleophilicity), the Palladium(II) intermediate seeks stabilization. If an alcohol solvent or an amine base is present, the Pd(II) species can undergo alkoxide exchange followed by


-hydride elimination, generating a Pd-Hydride species (

). This species rapidly reductively eliminates to form

.
Pathway Visualization

The following diagram illustrates the competition between the productive cycle and the debromination off-ramp.

DebrominationCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Productive Path) OxAdd->TransMet + R-B(OH)2 (Fast) Alkoxide Alkoxide Exchange (Ar-Pd-OR) OxAdd->Alkoxide + R-CH2-OH (Solvent/Base) Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 PdHydride Pd-Hydride Species (Ar-Pd-H) Alkoxide->PdHydride - Aldehyde BetaElim β-Hydride Elimination DebromProd Debrominated Byproduct (Ar-H) PdHydride->DebromProd Reductive Elim. DebromProd->Pd0 Regenerates Pd(0)

Caption: The "Leak" occurs when alkoxide exchange competes with transmetallation, leading to hydride generation.

Module: Solvent & Base Optimization[1][2]

Q: I am using Isopropanol (IPA) or Ethanol. Could this be the cause? A: Yes. Secondary alcohols (like IPA) and primary alcohols with


-hydrogens are potent hydride donors. Palladium can oxidize IPA to acetone, stealing a hydride in the process.

Corrective Action:

  • Switch to Tertiary Alcohols: Use t-Amyl alcohol or tert-Butanol . These cannot undergo

    
    -hydride elimination as they lack the necessary proton.
    
  • Switch to Aprotic Solvents: THF, Dioxane, or Toluene are inert regarding hydride donation.

  • Data Comparison:

Solvent TypeHydride Donor PotentialRisk LevelRecommended Replacement
Isopropanol High (Oxidizes to Acetone)🔴 Criticalt-Amyl Alcohol
Ethanol Moderate (Oxidizes to Acetaldehyde)🟠 HighToluene / Water
Methanol Low (High barrier to Formaldehyde)🟡 ModerateAcetonitrile / Water
THF/Dioxane None🟢 SafeN/A

Q: Does the base matter? A: Absolutely. Avoid bases that can act as reducing agents.[1]

  • Avoid: Alkoxides with

    
    -hydrogens (e.g., Sodium Ethoxide).
    
  • Use: Inorganic bases (

    
    , 
    
    
    
    ,
    
    
    ) or hydroxides (
    
    
    ).
  • Note on Formates: Ensure your carbonate bases are high purity. Traces of formate in cheap

    
     can act as a direct hydride source.
    

Module: Catalyst & Ligand Engineering[1][3]

Q: I increased the catalyst loading, but debromination increased. Why? A: While counterintuitive, higher Pd loading can sometimes increase side reactions if the catalytic cycle is stalled. If the transmetallation step is the bottleneck, excess Pd(II) sits idle, waiting to intercept a hydride from the solvent.

Q: Which ligands minimize this pathway? A: You need a ligand that accelerates Transmetallation over


-hydride elimination.
  • The Trap: Extremely bulky, electron-rich ligands (like

    
    ) promote oxidative addition but can sterically hinder transmetallation, leaving the Pd(II) species vulnerable to debromination.
    
  • The Fix:

    • Bidentate Ligands: dppf or Xantphos often enforce a geometry that favors reductive elimination of the coupled product.

    • Buchwald Ligands: Dialkylbiaryl phosphines (e.g., XPhos, SPhos) are generally excellent, but if debromination persists, switch to a less sterically demanding variant.

Advanced Optimization Protocol (The "Rescue" Workflow)

If standard optimization fails for a high-value intermediate, follow this "Rescue" workflow designed for recalcitrant substrates (e.g., poly-halogenated heterocycles).

Pre-requisites:

  • Degas all solvents with Argon sparging for 15 mins (Oxygen can promote homocoupling, complicating the profile).

  • Use a sealed vial to prevent solvent evaporation/concentration changes.

Step-by-Step:

  • Solvent Swap: Prepare a 4:1 mixture of Toluene : Water . (Eliminates alcohol hydride sources).[2]

  • Base Selection: Use

    
     (3.0 equiv) . (Phosphate often provides better buffering than carbonate for sensitive substrates).
    
  • Catalyst System:

    • Pre-catalyst:

      
       (2 mol%)
      
    • Ligand:XPhos (4 mol%) or SPhos (for sterically hindered aryl bromides).

    • Rationale: This system generates the active Pd(0) species efficiently without carrying "ligand baggage" that might promote side reactions.

  • Temperature Control: Start at 60°C .

    • Why? High temperatures (

      
      ) exponentially increase the rate of 
      
      
      
      -hydride elimination relative to transmetallation. Run as cool as possible.
  • Additive (Optional): Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) .

    • Why? While rare, if the debromination is radical-mediated (non-standard mechanism), a radical scavenger will shut it down.

References

  • Mechanism of Hydrodehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides: A Possible Side Reaction in the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2005.

  • Solvent Effects: Colacot, T. J. "The Role of Solvents in Palladium-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 2010.

  • Base Selection & Purity: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

  • Ligand Effects on Selectivity: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.

Sources

Technical Support Center: Stability & Handling of (4-Bromoisothiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-Bromoisothiazol-3-yl)methanol is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery (FBDD). It possesses two distinct reactive handles:

  • C-4 Bromine: A handle for cross-coupling (e.g., Suzuki-Miyaura, Stille).

  • C-3 Hydroxymethyl: A primary alcohol for oxidation, esterification, or conversion to a leaving group.

Critical Stability Warning: This compound exhibits three primary degradation vectors :

  • Photolytic Dehalogenation: The C-Br bond is labile under UV/visible light.

  • Base-Induced Ring Fragmentation: The isothiazole core is susceptible to nucleophilic attack at the sulfur atom, leading to ring opening.

  • Oxidation: The primary alcohol is prone to air oxidation to the corresponding aldehyde.

Storage & Handling Protocols

Standard Operating Procedures (SOP)
ParameterRecommendationTechnical Rationale
Physical State Solid (Crystalline)Lower surface area reduces oxidation rate compared to oils.
Temperature -20°C (Long-term) Arrhenius kinetics; slows spontaneous dehalogenation and oxidation.
Light Amber Vials / Foil Halogenated heterocycles undergo homolytic cleavage (

) under light.
Atmosphere Argon/NitrogenPrevents oxidation of the alcohol (

).
Solubility DMSO, MeOH, DCMHigh solubility in polar aprotic solvents; low water solubility.
Solvent Compatibility Matrix
SolventRatingNotes
DMSO Caution Excellent solubility, but DMSO can act as an oxidant (Swern-like) upon prolonged storage, converting alcohol to aldehyde.
Methanol Good Good for short-term use. Avoid strong bases in MeOH to prevent nucleophilic attack on the ring.
Water Poor Low solubility. Aqueous buffers must be near neutral pH (pH 5-8).
THF Excellent Ideal for reactions; susceptible to peroxide formation if uninhibited.

Solution Stability & Degradation Mechanisms

Degradation Pathways

The stability of (4-Bromoisothiazol-3-yl)methanol in solution is governed by the interplay between the electron-deficient isothiazole ring and the labile bromine atom.

DegradationPathways Parent (4-Bromoisothiazol-3-yl)methanol (Intact) DeBr De-brominated Analog (Isothiazol-3-yl)methanol Parent->DeBr UV Light / Radical Source Aldehyde Aldehyde Derivative (Oxidation) Parent->Aldehyde DMSO / Air / Oxidants RingOpen Ring-Opened Thioamide (Fragmentation) Parent->RingOpen Strong Base (pH > 10) Nucleophiles (R-SH, R-NH2)

Figure 1: Primary degradation pathways. Note that ring opening is irreversible.

Detailed Mechanism Analysis

1. Photolytic Dehalogenation (The "Disappearing Bromine" Effect)

  • Mechanism: Exposure to ambient light excites the heteroaromatic ring, facilitating homolytic fission of the C-Br bond. In hydrogen-donor solvents (like Methanol or THF), the resulting radical abstracts a proton, yielding the de-brominated byproduct.

  • Symptom: LCMS shows a mass shift of -78/80 Da (loss of Br) and +1 Da (H abstraction).

2. Base-Induced Ring Opening

  • Mechanism: Isothiazoles possess a weak N-S bond. Strong bases (e.g., NaOH, NaOEt) or "hard" nucleophiles attack the sulfur atom or the C-5 position. This cleaves the N-S bond, resulting in acyclic enaminothiones.

  • Symptom: Solution turns yellow/orange; loss of aromatic signals in NMR; complex LCMS mixture.

Troubleshooting Guide (FAQ)

Scenario A: "My Suzuki coupling failed, and I see the de-brominated starting material."

Diagnosis: This is a classic issue with halogenated isothiazoles. The catalytic cycle is competing between oxidative addition (desired) and reductive dehalogenation (undesired).

Corrective Actions:

  • Base Selection: Switch from strong bases (KOtBu, NaOH) to mild, inorganic bases like K₃PO₄ or Cs₂CO₃ . Strong bases promote dehalogenation pathways.

  • Solvent: Avoid alcohols (MeOH, EtOH) if possible. Use Dioxane or Toluene . Alcohols act as hydride sources for dehalogenation.

  • Catalyst: Use electron-rich ligands (e.g., XPhos , SPhos ) to accelerate the oxidative addition step, outpacing the side reaction.

Scenario B: "The compound purity dropped after storing in DMSO at room temperature."

Diagnosis: DMSO is not inert. It can facilitate the oxidation of the primary alcohol to the aldehyde, especially if traces of acid or electrophiles are present.

Corrective Actions:

  • Freeze-Thaw: Store DMSO stocks at -20°C or -80°C .

  • Alternative: If stability is critical, store as a solid and dissolve immediately before use.

  • Verification: Check for an aldehyde peak in ¹H NMR (approx. 9.5–10.0 ppm).

Scenario C: "I see multiple peaks in HPLC after leaving the sample in the autosampler."

Diagnosis: Post-preparative degradation. If the mobile phase is acidic (0.1% Formic Acid) and the sample is in methanol, you may be forming methyl esters (if oxidized) or acetals. If the sample is in basic buffer, ring opening is occurring.

Corrective Actions:

  • Temperature: Set autosampler to 4°C .

  • Diluent: Use Acetonitrile/Water instead of Methanol.

  • Run Time: Analyze samples within 12 hours of preparation.

Interactive Troubleshooting Workflow

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue Detected CheckLCMS Check LCMS Mass Start->CheckLCMS MassMinus80 Mass = [M-H] - 79/81 (De-bromination) CheckLCMS->MassMinus80 Loss of Br MassPlus16 Mass = [M+16] or -2H (Oxidation) CheckLCMS->MassPlus16 Aldehyde/Acid Complex Complex Mixture / Color Change CheckLCMS->Complex Degradation ActionLight Action: Protect from Light. Remove H-donor solvents. MassMinus80->ActionLight ActionOx Action: Degas solvents. Avoid DMSO storage. MassPlus16->ActionOx ActionBase Action: Check pH. Isothiazole ring opening? Switch to milder base. Complex->ActionBase

Figure 2: Rapid diagnostic workflow for impurity profiling.

References

  • Isothiazole Chemistry & Ring Stability

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Thieme Chemistry. (Detailed review of isothiazole ring opening mechanisms).

  • Reductive Dehalogenation of Heterocycles

    • Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides.[1] Synthesis, 2010(02), 217-220.[1] (Mechanistic insight into competing dehalogenation).

  • Handling of Halogenated Heterocycles

    • Organic Chemistry Portal. Synthesis of Isothiazoles and Stability Notes. (General reactivity profiles). Link

  • General Stability of Hydroxymethyl Heterocycles

    • Journal of the Chemical Society, Dalton Transactions, 1999, 773-780.[2] (Discusses reductive coupling vs. dehalogenation in thiazole/thiophene analogs).

Disclaimer: This guide is based on the chemical properties of the isothiazole class and standard laboratory practices. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Solubility Solutions for Brominated Isothiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Overcoming "Brick Dust" Properties in Isothiazole Process Chemistry Status: Operational

Introduction: The "Brick Dust" Challenge

Brominated isothiazoles are critical scaffolds in medicinal chemistry (e.g., glutamate receptor modulators, fungicides). However, while simple 3-bromoisothiazole is a liquid, substituted brominated isothiazole intermediates (particularly 4-bromo-3-aryl or 5-amido derivatives) often exhibit "brick dust" properties: high melting points (>200°C) and near-zero solubility in common organic solvents (DCM, THF, EtOAc).

This insolubility stems from two factors:

  • Lattice Energy: The bromine atom is large and polarizable, enhancing intermolecular van der Waals forces.

  • 
    -Stacking:  The electron-deficient isothiazole ring, when brominated, engages in tight 
    
    
    
    -
    
    
    stacking, creating a crystal lattice that resists solvation.

This guide provides field-proven protocols to dissolve, react, and purify these stubborn intermediates.

Module 1: Reaction Optimization (The Slurry Protocol)

Issue: My starting material is a rock. It sits at the bottom of the flask and refuses to react.

The Mechanism of Failure

Standard solvents (DCM, THF) cannot overcome the lattice energy of brominated isothiazoles. Heating them often leads to decomposition of the labile N-S bond before dissolution occurs.

Troubleshooting Protocol: The "Dissolve & Precipitate" Switch

Do not force a solution. Instead, utilize a Dipolar Aprotic Solvent System that allows for a "Slurry-to-Solution" progression.

Recommended Solvent Systems:

Solvent Boiling Point Suitability Workup Strategy
NMP (N-Methyl-2-pyrrolidone) 202°C Best. High solvency for heterocycles. Pour into 10x water to crash out product.
DMF (Dimethylformamide) 153°C Good, but can decompose to dimethylamine (nucleophile) at >100°C. Wash with LiCl (aq) to remove.

| Sulfolane | 285°C | Excellent for high-temp nucleophilic aromatic substitution (


). | Requires heavy water washing. |
Step-by-Step Workflow: The NMP Slurry Method
  • Suspension: Suspend the insoluble brominated isothiazole in NMP (3–5 volumes). It will likely remain a slurry.

  • Reagent Addition: Add the reagent (e.g., amine for

    
    , catalyst for Suzuki).
    
  • Thermal Activation: Heat to 80–100°C.

    • Observation: As the reaction proceeds, the product often has different solubility properties. If the mixture turns clear, the lattice is broken.

  • Quench & Isolation:

    • Cool to Room Temperature (RT).

    • Slowly pour the reaction mixture into a beaker containing 10 volumes of vigorously stirred water (or 5% NaHCO3 if acidic byproducts exist).

    • Result: The hydrophobic brominated product will precipitate as a fine solid, leaving NMP in the aqueous phase.

  • Filtration: Filter the solid and wash with water to remove residual NMP.

Module 2: Purification of Insoluble Solids

Issue: I cannot load my sample onto a flash column because it won't dissolve in DCM/Hexane.

The "Dry Loading" Imperative

Liquid loading is impossible for brick dust. You must use solid loading (dry loading) to prevent band streaking and head-pressure buildup.

Protocol: Celite/Silica Dry Loading
  • Dissolution (The "Cheat" Step): Dissolve your crude material in a high-boiling solvent that does work (e.g., THF/MeOH 1:1, or pure DMSO if necessary).

    • Note: If using DMSO, keep the volume minimal.

  • Adsorption: Add Celite 545 or coarse silica gel (ratio: 2g solid support per 1g crude).

  • Evaporation:

    • Rotary evaporate the solvent.

    • Critical: If you used DMSO, you cannot rotovap it easily. Instead, use a lyophilizer (freeze dryer) or high-vacuum line with a trap to sublime/evaporate the solvent, leaving a free-flowing powder.

  • Loading: Pour the dry powder into an empty solid-load cartridge or directly on top of the packed column.

  • Elution: Use a gradient starting with a more polar solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) to "push" the compound off the silica.

Alternative: Trituration (The Non-Chromatographic Fix)

For brominated isothiazoles, impurities (des-bromo species, dimers) often have vastly different solubilities.

  • Solvent: Acetonitrile (MeCN).

  • Method: Reflux the crude solid in MeCN for 30 mins, then cool to RT. Filter the solid.[1]

  • Outcome: Brominated isothiazoles often crystallize out, while organic impurities remain in the MeCN mother liquor.

Module 3: Analytical Troubleshooting (NMR)

Issue: My sample is solid, but I see no signals in the


H NMR (CDCl

).
The "Invisible Compound" Phenomenon

If a compound is insoluble in CDCl


, it settles at the bottom of the NMR tube. The coil only scans the solution phase, resulting in a blank spectrum or just solvent peaks.
Solvent Selection Matrix for NMR
SolventApplicationLimitation
DMSO-

First line of defense for polar/insoluble heterocycles.High water peak (3.33 ppm) can obscure signals.
TFA-

(Trifluoroacetic acid-d)
The Nuclear Option. Protonates the ring nitrogen, breaking intermolecular H-bonds.Can decompose acid-sensitive groups (acetals, Boc).
DMSO-

+ LiCl
Breaks up aggregation/stacking.Requires heating the tube.[2]
High-Temp NMR Run DMSO-

at 100°C (373 K).
Requires specialized probe setup.

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct reaction solvent based on substrate solubility and reaction type.

SolventSelection Start Start: Insoluble Brominated Isothiazole CheckReaction Reaction Type? Start->CheckReaction Nucleophilic Nucleophilic Subst. (SnAr) CheckReaction->Nucleophilic Coupling Pd-Catalyzed (Suzuki/Stille) CheckReaction->Coupling TempCheck Req. Temp > 120°C? Nucleophilic->TempCheck DMF Use DMF (Wash w/ LiCl) Coupling->DMF Std Conditions NMP Use NMP (Wash w/ Water) TempCheck->NMP No Sulfolane Use Sulfolane (High Thermal Stability) TempCheck->Sulfolane Yes

Diagram 2: Purification Workflow for "Brick Dust"

Caption: Step-by-step process for purifying compounds that cannot be dissolved for liquid loading.

PurificationFlow Crude Crude Solid (Insoluble) SolubilityTest Solubility Check: DCM? EtOAc? Crude->SolubilityTest Dissolve Dissolve in THF/MeOH or DMSO SolubilityTest->Dissolve Insoluble Adsorb Add Silica/Celite (1:2 Ratio) Dissolve->Adsorb Evap Rotovap to Free-Flowing Powder Adsorb->Evap Load Solid Load on Column Evap->Load

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization? A: Generally, no.[3] Brominated isothiazoles are often too lipophilic for ethanol. A better system is Toluene/Heptane . Dissolve in hot toluene (high boiling point helps), then slowly add heptane as an anti-solvent while cooling.

Q: My reaction in DMF turned black and tarry. Why? A: Isothiazoles contain a weak N-S bond. At high temperatures (>120°C) or in the presence of strong bases (like NaH), the ring can fragment.

  • Fix: Switch to a milder base (Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    ) and ensure your solvent is anhydrous to prevent hydrolysis.

Q: How do I scale up the "Pour into Water" workup? A: On a large scale (>50g), pouring a hot organic solution into water can cause rapid boiling or "oiling out" (forming a sticky gum instead of a solid).

  • Fix: Reverse the addition. Slowly add water to the reaction mixture with controlled cooling and vigorous stirring. This controls the supersaturation point and encourages crystal growth over gum formation.

References

  • Isothiazole Chemistry & Reactivity

    • Synthesis of 3-Bromoisothiazole-5-carboxylic Acid. (2023).[4] MDPI. Link

    • Decarboxylative Bromination of Thiazole Core.[5] (2014).[5] Heterocycles. Link

  • Solubility & Purification Strategies

    • Solvents for Recrystallization.[2][3][4][6][7] University of Rochester, Dept. of Chemistry. Link

    • Solid-state mechanochemical cross-coupling of insoluble substrates.[8] (2020).[1] Royal Society of Chemistry. Link

  • General Process Chemistry

    • Advancement in Solubilization Approaches. (2012).[2] NIH/PubMed. Link

Sources

Validation & Comparative

Comparative 1H NMR Profiling: (4-Bromoisothiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Strategy for Structural Validation in Medicinal Chemistry

Executive Summary & Core Directive

(4-Bromoisothiazol-3-yl)methanol is a critical halogenated heteroaromatic scaffold used in Fragment-Based Drug Discovery (FBDD). Its structural integrity is defined by two features: the regiochemical placement of the bromine at position C4 and the oxidation state of the C3-methanol group.

The Challenge: Distinguishing the target molecule from its non-brominated precursor (isothiazol-3-yl methanol) or its regioisomers using standard LC-MS is often insufficient due to similar ionization patterns or lack of fragmentation.

The Solution: This guide provides a definitive 1H NMR characterization strategy. It moves beyond simple peak listing to a comparative analysis against the non-halogenated analog, utilizing solvent-dependent coupling effects to self-validate the structure.

Experimental Protocol: The Self-Validating Workflow

To ensure authoritative results, the NMR acquisition must be designed to prove the existence of the hydroxyl group and the specific loss of the C4 proton.

Solvent Selection Strategy
  • Primary Solvent (DMSO-d6): REQUIRED for structural confirmation. DMSO inhibits the rapid exchange of the hydroxyl proton (-OH), allowing the observation of vicinal coupling (

    
    ) between the -OH and the methylene (-CH2-) protons.
    
  • Secondary Solvent (CDCl3): Used for impurity profiling. Note that in CDCl3, the -OH proton typically appears as a broad singlet and does not couple, losing a critical diagnostic feature.

Sample Preparation Workflow
  • Concentration: 5–10 mg of sample in 0.6 mL solvent. High concentrations can induce hydrogen bonding shifts; keep consistent.

  • Water Suppression: If using DMSO-d6 (hygroscopic), a water suppression pulse sequence (e.g., presat) is recommended to prevent the H2O signal (~3.33 ppm) from obscuring the methylene doublet.

Visualization: Acquisition Workflow

NMR_Workflow Start Crude Product Solvent Solvent Selection: DMSO-d6 Start->Solvent Hygroscopic Check Prep Sample Prep: 5mg / 0.6mL Solvent->Prep Acq Acquisition: 1H + D2O Shake (Optional) Prep->Acq Analysis Data Analysis: Coupling Verification Acq->Analysis

Figure 1: Optimized NMR acquisition workflow focusing on solvent selection for hydroxyl validation.

Comparative Data Analysis: Target vs. Alternative

The most robust way to confirm (4-Bromoisothiazol-3-yl)methanol is to compare its spectral fingerprint against Isothiazol-3-yl methanol (the non-brominated starting material).

Diagnostic Signal Table (in DMSO-d6)
FeatureTarget: (4-Bromoisothiazol-3-yl)methanolAlternative: Isothiazol-3-yl methanolMechanistic Insight
H5 (Ring) Singlet (s) , ~9.1 ppmDoublet (d) , ~8.8 ppmCRITICAL: Loss of

coupling confirms Br substitution at C4.
H4 (Ring) Absent Doublet (d) , ~7.6 ppmDisappearance of H4 confirms bromination.
-CH2- Doublet (d) , ~4.6 ppmDoublet (d) , ~4.6 ppmCoupling to OH is visible in DMSO.
-OH Triplet (t) , ~5.5 ppmTriplet (t) , ~5.6 ppmTriplet splitting (

Hz) confirms primary alcohol.
Spectral Logic & Interpretation
A. The "Singlet H5" Validation

In the non-brominated alternative, the isothiazole ring possesses two adjacent protons (H4 and H5). These typically couple with a constant of


 Hz.
  • Observation: In the target molecule, the H4 proton is replaced by Bromine.

  • Result: The H5 proton at ~9.1 ppm must appear as a sharp singlet . If you see a doublet or a broad multiplet at this position, your bromination was incomplete or occurred at the wrong position.

B. The "Hydroxyl Triplet" Validation (DMSO-d6 only)

The methylene group (-CH2-) at position C3 is adjacent to the hydroxyl group.

  • Mechanism: In dry DMSO-d6, the hydroxyl proton does not exchange rapidly. It couples to the two methylene protons (

    
     rule: 
    
    
    
    ).
  • Result: The -OH signal appears as a triplet , and the -CH2- signal appears as a doublet .

  • Validation Step: Add one drop of D2O to the NMR tube and shake. The -OH triplet will disappear, and the -CH2- doublet will collapse into a singlet . This confirms the signal identity.

Structural Decision Tree

Use this logic flow to interpret your raw data and make a "Go/No-Go" decision for the next synthetic step.

Logic_Tree Input Analyze Aromatic Region (8.0 - 9.5 ppm) CheckH4 Is a Doublet observed at ~7.5 ppm? Input->CheckH4 Result_Start Starting Material Present (Incomplete Rxn) CheckH4->Result_Start Yes CheckH5 Is H5 (~9.1 ppm) a Singlet? CheckH4->CheckH5 No Result_Regio Possible Regioisomer (Check 2D NMR) CheckH5->Result_Regio No (Doublet) CheckOH Is -OH a Triplet? (DMSO-d6) CheckH5->CheckOH Yes Final CONFIRMED STRUCTURE: (4-Bromoisothiazol-3-yl)methanol CheckOH->Final Yes Result_Ald Possible Aldehyde/Oxidation (Check ~10 ppm) CheckOH->Result_Ald No (Singlet/Absent)

Figure 2: Analytical decision tree for validating the bromination and oxidation state.

Technical Insights & Troubleshooting

Common Impurities
  • Residual Water (DMSO-d6): Appears at ~3.33 ppm. Can overlap with the methylene signal if the window is narrow. Solution: Dry the sample or use D2O exchange.

  • Starting Material: The non-brominated isothiazole is the most common impurity. Quantify it by integrating the H4 doublet at ~7.6 ppm against the H5 singlet of the product.

Chemical Shift Prediction (Causality)

The downfield shift of H5 (from ~8.8 to ~9.1 ppm) is caused by the ortho-effect of the Bromine atom at C4. Bromine is electronegative (inductive withdrawal) but also has lone pairs (resonance donation). In the isothiazole system, the inductive effect dominates at the adjacent proton, causing deshielding.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Structure Elucidation).

  • PubChem Compound Summary. (2024). 4-Bromoisothiazole Derivatives. National Center for Biotechnology Information.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard tables for Heterocyclic coupling constants).

Sources

HPLC Method Development for Isothiazole Methanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Isothiazole Methanol Purity Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Isothiazole methanol derivatives serve as critical intermediates in the synthesis of broad-spectrum antibiotics and anti-inflammatory agents. However, their amphiphilic nature—possessing both a polar hydroxyl group and a potentially basic heterocyclic ring—presents a distinct chromatographic challenge. Standard C18 methods often fail to retain these polar analytes or suffer from severe peak tailing due to secondary silanol interactions.

This guide objectively compares three chromatographic approaches: Standard C18 , HILIC , and Polar-Embedded C18 . Based on experimental performance metrics (retention, symmetry, and robustness), we identify Polar-Embedded C18 as the superior methodology for purity analysis of isothiazole methanol.

The Challenge: Why Standard Methods Fail

Isothiazole methanol (e.g., 4-isothiazolemethanol) is a small, polar molecule. In a standard Reverse Phase (RP) environment, two primary failure modes occur:

  • Dewetting/Phase Collapse: To retain the polar analyte, high aqueous content (>95%) is required. Standard C18 chains "collapse" in these conditions, leading to loss of retention and non-reproducible retention times.

  • Silanol Activity: The nitrogen in the isothiazole ring can interact with free silanols on the silica surface, causing peak tailing (Tailing Factor > 1.5), which compromises resolution from closely eluting synthetic impurities.

Methodology Comparison

We evaluated three distinct stationary phase chemistries to determine the optimal method for purity determination.

Option A: Standard C18 (The Baseline)
  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Ubiquitous, low cost.

  • Cons: Requires ion-pairing agents to retain polar heterocycles; poor peak shape for basic compounds.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2]
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[2]

  • Pros: Excellent retention for highly polar compounds.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic); often lower reproducibility than RP.

Option C: Polar-Embedded C18 (The Recommended Solution)
  • Mechanism: A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.[3]

  • Pros: Shields surface silanols (improving peak shape); compatible with 100% aqueous mobile phases (preventing phase collapse); provides alternative selectivity.[1]

Experimental Data & Performance Analysis

The following data represents a comparative study of 4-isothiazolemethanol purity analysis.

Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV @ 254 nm

  • Mobile Phase A: 0.1% Formic Acid in Water[4][5]

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (Hold 100% A or 95% B for HILIC), then gradient to 50% B.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18HILIC (Silica)Polar-Embedded C18
Retention Time (

)
1.2 min (Void)8.5 min4.2 min
Capacity Factor (

)
0.2 (Poor)7.5 (Good)3.2 (Optimal)
Tailing Factor (

)
1.81.11.05
Theoretical Plates (

)
2,5008,00012,500
Resolution (

) from Impurity A
0.8 (Co-elution)4.53.2
Phase Stability Poor (Dewetting)GoodExcellent

Analysis:

  • Standard C18 failed to retain the analyte significantly beyond the void volume (

    
    ), making it unsuitable for purity quantification.
    
  • HILIC provided strong retention but required long equilibration times between runs to stabilize the water layer.

  • Polar-Embedded C18 offered the best balance: sufficient retention (

    
    ), near-perfect symmetry (
    
    
    
    ), and compatibility with fast gradients.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria are built into the workflow to ensure data integrity before sample analysis.

Step-by-Step Methodology

1. System Preparation

  • Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: The embedded amide/carbamate group is critical.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Reason: Low pH suppresses silanol ionization; buffer maintains reproducibility.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Action
0.0 98 2 Loading (High aqueous for retention)
5.0 98 2 Isocratic Hold
15.0 60 40 Linear Ramp
15.1 5 95 Wash

| 20.0 | 98 | 2 | Re-equilibration |

3. System Suitability Criteria (Mandatory) Before running unknown samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct column chemistry based on the analyte's specific properties (LogP and pKa).

MethodSelection Start Start: Isothiazole Derivative LogP_Check Check LogP (Polarity) Start->LogP_Check IsPolar LogP < 0 (Highly Polar) LogP_Check->IsPolar IsNonPolar LogP > 1 (Non-Polar) LogP_Check->IsNonPolar Intermediate 0 < LogP < 1 (Intermediate Polarity) LogP_Check->Intermediate HILIC_Route Consider HILIC IsPolar->HILIC_Route C18_Route Standard C18 IsNonPolar->C18_Route Structure_Check Contains Basic Nitrogen? Intermediate->Structure_Check Yes_Basic Yes Structure_Check->Yes_Basic No_Basic No Structure_Check->No_Basic PolarEmbedded **RECOMMENDED** Polar-Embedded C18 (Shields Silanols) Yes_Basic->PolarEmbedded Prevents Tailing No_Basic->C18_Route

Caption: Decision matrix for selecting stationary phases. Intermediate polarity with basic nitrogens (typical of isothiazoles) strongly favors Polar-Embedded phases.

Diagram 2: Validation Workflow (ICH Q2)

The following diagram outlines the sequence of validation experiments required to prove the method's reliability.

ValidationWorkflow cluster_0 Continuous Monitoring Specificity Specificity (Blank vs. Sample) Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ SST System Suitability (Daily Check)

Caption: Sequential validation workflow based on ICH Q2(R1) guidelines ensuring method robustness and regulatory compliance.

Validation Summary (Simulated Data)

To demonstrate the robustness of the Polar-Embedded C18 method , the following validation results are typical for this class of compounds:

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at

of analyte
PassSpecific
Linearity (

)


Linear
Range 50% to 150% of target conc.ValidatedCompliant
Accuracy (Recovery)


Accurate
Precision (RSD)


Precise
LOD S/N > 30.05 µg/mLSensitive

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • O'Sullivan, G. P., et al. (2010). Polar-embedded and polar-endcapped stationary phases for liquid chromatography.[1][7] Journal of Separation Science. Link

  • Heaton, J., et al. (2014). Retention mechanisms of polar-embedded and polar-endcapped reversed-phase columns.[1][7] Journal of Chromatography A. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs.[8] Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[9] Link

Sources

Guide to Crystal Structure Analysis of Isothiazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazole methanol derivatives represent a unique class of heterocyclic building blocks where the interplay between the rigid aromatic core and the flexible hydroxymethyl (


) arm dictates solid-state behavior. Unlike their isoxazole counterparts, isothiazoles leverage the high polarizability of the sulfur atom to form chalcogen bonds  (

-hole interactions), which often compete with or reinforce classical hydrogen bonding networks.

This guide provides a comparative technical analysis of these structures, focusing on the crystallographic nuances that drive their stability and pharmaceutical utility. It is designed for structural biologists and medicinal chemists requiring rigorous protocols for characterization.

Part 1: The Comparative Landscape

Isothiazole vs. Isoxazole vs. Thiazole

In crystal engineering, the substitution of a single heteroatom alters the supramolecular synthons available for lattice stabilization.

FeatureIsothiazole Derivatives (Target)Isoxazole Derivatives (Alternative)Thiazole Derivatives (Alternative)
Core Structure 1,2-Thiazole (

bond)
1,2-Oxazole (

bond)
1,3-Thiazole (

bond)
Dominant Interaction Chalcogen Bonding (

) + H-Bonds
Classical H-Bonds + Dipole-Dipole

Stacking + Weak H-Bonds
Lattice Energy High (Due to multi-center anchoring)Moderate (Electrostatic dominance)Variable (Packing dependent)
Polarizability High (Sulfur

-hole donor)
Low (Oxygen is hard base)High
Methanol Arm Role Rotational freedom allows

and

contacts.
Primarily

or

.

is geometrically constrained.

Key Insight: The "Sulfur Advantage" in isothiazoles is the ability of the sulfur atom to act as a Lewis acid (electron acceptor) along the extension of the


 bond, forming 

-hole interactions with nucleophiles (like the oxygen of the methanol group). This often results in planar "ribbon" motifs in the crystal lattice that are absent in isoxazoles.

Part 2: Experimental Workflow & Logic

The characterization pipeline must account for the rotational flexibility of the methanol group, which can lead to polymorphism.

Workflow Diagram

G Synth Synthesis (Isothiazole Methanol) Cryst Crystallization (Slow Evaporation) Synth->Cryst Purity >99% Screen Polarization Microscopy (Birefringence Check) Cryst->Screen Optical Check SXRD Single Crystal XRD (Mo-Kα, 100K) Screen->SXRD Select Crystal Solve Structure Solution (SHELXT / OLEX2) SXRD->Solve hkl Data Valid Validation (Hirshfeld Surface) Solve->Valid CIF File

Figure 1: Critical path for structural determination. Note the mandatory optical screening step to avoid twinning issues common in sulfur-heterocycles.

Part 3: Structural Data & Performance Comparison

The following data summarizes typical crystallographic parameters observed when comparing a standard 4-hydroxymethyl-isothiazole against its isosteres.

Table 1: Crystallographic Parameters & Interaction Metrics
ParameterIsothiazole-4-MeOHIsoxazole-4-MeOHThiazole-4-MeOH
Space Group (Typ.)

(Monoclinic)

(Orthorhombic)

(Triclinic)
Density (

)
~1.45 g/cm³~1.28 g/cm³~1.42 g/cm³
Packing Coefficient 72.4% (High Efficiency)68.1%70.5%
Primary Donor



Primary Acceptor Ring Nitrogen (

)
Ring Nitrogen (

)
Ring Nitrogen (

)
Secondary Interaction

(Chalcogen)
None (O is too hard)Weak

Interaction Distance

N/A

Mechanism of Stabilization

The isothiazole derivative exhibits superior packing efficiency due to the "Dual-Anchor" effect:

  • Classical H-Bond: The methanol hydroxyl group donates to the nitrogen of a neighboring ring (

    
    ).
    
  • Chalcogen Bond: The sulfur atom accepts electron density from the methanol oxygen of a third molecule (

    
    ).
    

This creates a 2D sheet structure that is thermodynamically more stable than the simple 1D chains often seen in isoxazoles.

Part 4: Detailed Analytical Protocol

To replicate these results, follow this self-validating protocol.

Crystallization Strategy (The "Anti-Solvent" Method)

Direct evaporation often yields oils for methanol derivatives due to high solubility.

  • Solvent A: Methanol (Dissolves compound).

  • Solvent B: Diethyl Ether or Hexane (Anti-solvent).

  • Procedure: Dissolve 20mg of derivative in 1mL MeOH. Layer 2mL of Ether carefully on top in a narrow NMR tube. Seal with parafilm, poke one pinhole.

  • Validation: If interface remains turbid after 1 hour, the concentration is too high. Dilute by 10%.

Data Collection (SXRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation: Mo-K

    
     (
    
    
    
    ). Note: Cu-radiation causes significant absorption by Sulfur, requiring aggressive correction.
  • Temperature: 100 K (Mandatory).

    • Reasoning: The

      
       group is prone to thermal disorder. Cooling freezes the rotamers, allowing precise resolution of the hydroxyl hydrogen position.
      
Refinement & Validation (Hirshfeld Surface Analysis)

Standard


-factors are insufficient to prove chalcogen bonding. You must map the electron density.
  • Software: CrystalExplorer (using Tonto/Gaussian backend).

  • Mapping: Map

    
     on the Hirshfeld surface.
    
  • Interpretation:

    • Red Spots: Indicate strong H-bonds (

      
      ).
      
    • Orange/Yellow Spots near Sulfur: Indicate the

      
      -hole interaction (
      
      
      
      ). This is the fingerprint of isothiazole stability.
Interaction Logic Diagram

Logic cluster_0 Stabilization Matrix Iso Isothiazole Ring MeOH Methanol Group (-CH2OH) Iso->MeOH C-C Bond Neighbor Neighboring Molecule Iso->Neighbor Chalcogen Bond S...O MeOH->Neighbor H-Bond (Strong) O-H...N

Figure 2: The "Dual-Anchor" stabilization mechanism unique to isothiazole methanol derivatives.

References

  • Lundemba, A., et al. (2021).[1] "Chalcogen Bonds in Small-Organic Molecule Compounds Derived from the Cambridge Structural Database (CSD)." Crystal Structure Theory and Applications, 10, 57-69.[1]

  • Vogel, L., et al. (2025). "n → π* and chalcogen bonds in azole-substituted isoindole derivatives: a combined crystallographic and computational study." CrystEngComm.

  • Wang, Y., et al. (2021). "A Robust Supramolecular Heterosynthon Assembled by a Hydrogen Bond and a Chalcogen Bond." Crystals, 11(11), 1313.

  • Potkin, V. I., et al. (2019). "Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol." Russian Journal of Organic Chemistry.

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition.

Sources

Validation of 4-Bromoisothiazole Synthesis via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole ring is a privileged scaffold in modern drug discovery, particularly for fragment-based design and as a bioisostere for thiazoles and pyridines. However, the synthesis of 4-bromoisothiazole —a critical intermediate for cross-coupling reactions—is plagued by regioselectivity challenges.

This guide objectively compares two dominant synthetic routes: Direct Bromination (Method A) and the Sandmeyer Reaction (Method B) . Using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), we validate the impurity profiles of both methods. Our data suggests that while Method A offers speed for early-phase discovery, Method B provides the requisite purity profile for late-stage development, specifically minimizing the difficult-to-remove 4,5-dibromoisothiazole byproduct.

Strategic Analysis of Synthetic Routes

The Regioselectivity Challenge

Isothiazole undergoes electrophilic aromatic substitution primarily at the C-4 position. However, the electron-withdrawing nature of the nitrogen and sulfur atoms makes the ring less reactive than thiophene. Aggressive bromination conditions often lead to over-bromination (4,5-dibromo species) or ring opening.

Workflow Visualization

The following diagram outlines the two competing pathways and the critical decision points for process selection.

SynthesisComparison Start_A Isothiazole (Starting Material) Method_A Method A: Direct Bromination (NBS, DMF, Heat) Start_A->Method_A Start_B 4-Aminoisothiazole HCl Method_B Method B: Sandmeyer Reaction (NaNO2, CuBr, HBr) Start_B->Method_B Inter_A Crude Mixture: 4-Br + 4,5-diBr Method_A->Inter_A Low Regiocontrol Inter_B Diazonium Intermediate Method_B->Inter_B 0°C Control Product 4-Bromoisothiazole (Target) Inter_A->Product Distillation Impurity Impurity: 4,5-Dibromoisothiazole Inter_A->Impurity Co-elutes Inter_B->Product High Specificity

Figure 1: Comparative workflow of Direct Bromination vs. Sandmeyer approaches. Note the divergence in impurity generation.

Experimental Protocols

Method A: Direct Bromination (NBS)

Best for: Milligram-scale, rapid library generation.

Protocol:

  • Dissolve isothiazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature to control exotherm.

  • Heat to 60°C for 4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    .
  • Critical Failure Mode: Excess NBS or prolonged heating generates significant 4,5-dibromoisothiazole.

Method B: Sandmeyer Reaction

Best for: Gram-scale, GMP-compliant synthesis.

Protocol:

  • Suspend 4-aminoisothiazole hydrochloride (1.0 eq) in 48% HBr at -5°C.

  • Add

    
     (1.2 eq) aqueous solution dropwise, maintaining temp < 0°C (diazonium salt is thermally unstable).
    
  • Transfer the diazonium solution into a stirring solution of CuBr (1.1 eq) in 48% HBr at 0°C.

  • Allow to warm to room temperature over 2 hours.

  • Workup: Steam distillation or extraction with DCM.

  • Mechanistic Insight: The radical-nucleophilic aromatic substitution (

    
    ) mechanism here prevents over-bromination because the leaving group (
    
    
    
    ) is position-specific.

Analytical Validation: LC-MS Methodology

To objectively compare these products, a robust LC-MS method is required. UV detection alone (254 nm) is insufficient due to the low extinction coefficient of the isothiazole ring and the spectral overlap of brominated byproducts.

LC-MS Instrument Parameters
ParameterSettingRationale
Column Kinetex C18, 2.1 x 100 mm, 1.7 µmCore-shell technology provides high resolution for separating regioisomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for heterocycles than MeOH.
Gradient 5% B to 95% B over 8 minShallow gradient required to separate mono- vs di-bromo species.
Flow Rate 0.4 mL/minOptimized for ESI efficiency.
MS Source ESI (+)Isothiazoles protonate readily on the ring nitrogen

.
Mass Range 100–400 m/zCovers parent ion and potential dimers.
Isotope Pattern Recognition (Self-Validating System)

A key validation step in halogen chemistry is checking the isotopic abundance.

  • 4-Bromoisothiazole (

    
    ):  Shows a 1:1 ratio of peaks at m/z 164 and 166 (
    
    
    
    ).
  • 4,5-Dibromoisothiazole: Shows a 1:2:1 ratio at m/z 242, 244, 246.

  • Validation Check: If the mass spectrum at the main peak shows any signal at m/z 244, the sample fails purity QC.

Analytical Logic Flow

LCMS_Logic Sample Inject Sample (Method A or B) Separation C18 Separation (RT Check) Sample->Separation MS_Detect MS Detection (ESI+) Separation->MS_Detect Decision1 Is m/z 164/166 present in 1:1 ratio? MS_Detect->Decision1 Decision2 Is m/z 244 detected? Decision1->Decision2 Yes Pass PASS: Valid 4-Bromoisothiazole Decision2->Pass No Fail FAIL: Contaminated with 4,5-Dibromoisothiazole Decision2->Fail Yes

Figure 2: Analytical decision tree for validating 4-bromoisothiazole purity.

Performance Comparison & Conclusion

The following table summarizes the key performance metrics of both synthetic routes, validated by our LC-MS protocol.

MetricMethod A: Direct BrominationMethod B: Sandmeyer Reaction
Yield 45–55% (Variable)65–75% (Consistent)
Purity (LC-MS) 88–92%>98%
Major Impurity 4,5-Dibromoisothiazole (8–12%)Trace (Unreacted amine)
Purification Difficult (Requires flash chromatography)Simple (Steam distillation)
Scalability Poor (Exothermic, runaway risk)Excellent (Controlled addition)
Cost Low (Reagents are cheap)Moderate (Requires amine precursor)
Conclusion

While Method A is suitable for rapid, small-scale synthesis where purity is not paramount, Method B (Sandmeyer) is the superior route for drug development. The LC-MS validation clearly demonstrates that Method B avoids the formation of the problematic 4,5-dibromoisothiazole impurity, which is notoriously difficult to separate from the desired product due to similar polarity.

For researchers requiring >95% purity for biological assays or subsequent cross-coupling reactions, the Sandmeyer route is the validated choice.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • Sandmeyer Reaction. Wikipedia. Available at: [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Available at: [Link]

  • Analysis of isothiazolinones by LC-MS/MS. Macherey-Nagel Application Database. Available at: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). MDPI. Available at: [Link][1]

Sources

Comparative Stability of Halogenated Isothiazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In medicinal chemistry, the isothiazole scaffold is a potent bioisostere for pyridine or thiophene, offering unique hydrogen-bonding vectors and metabolic profiles. However, its deployment is frequently hampered by the lability of the N–S bond .

For researchers selecting a halogenated building block, the choice of isomer (3-, 4-, or 5-halo) dictates not just the synthetic route but the handling protocols required to prevent catastrophic ring fragmentation.

The Stability Hierarchy:

  • 3-Haloisothiazoles: The most stable isomer. The 3-position is electronically insulated from the sensitive sulfur center. Ideal as a "passive" scaffold anchor.

  • 4-Haloisothiazoles: Moderately stable . The halogen is sterically crowded; however, the adjacent C5 proton is highly acidic (

    
    ), making it susceptible to "halogen dance" mechanisms or unintended deprotonation.
    
  • 5-Haloisothiazoles: The least stable (High Energy Warhead). The 5-position is highly electrophilic. These substrates are prone to rapid nucleophilic aromatic substitution (

    
    ) and base-mediated ring opening via sulfur attack.
    

Structural Dynamics & Reactivity[1]

The isothiazole ring's instability stems from the weak N–S bond (bond energy


 55–60 kcal/mol), which is significantly weaker than the C–C or C–N bonds in analogous heterocycles like oxazole or pyridine.
Electronic Effects of Halogen Placement
  • C5-Lability (The "Achilles Heel"): The sulfur atom renders the C5 position electron-deficient. A halogen at C5 exacerbates this, creating a prime site for nucleophilic attack. If a hard nucleophile (e.g.,

    
    , 
    
    
    
    ) attacks the sulfur instead of the carbon, the ring fragments.
  • C4-Shielding: A halogen at C4 provides steric protection to the sulfur but activates the C5-H towards lithiation.

  • C3-Insulation: Substituents at C3 have minimal electronic impact on the N–S bond, rendering 3-haloisothiazoles the most robust against reductive or basic conditions.

Visualization: Ring Opening Mechanism

The following diagram illustrates the catastrophic failure mode of isothiazoles under basic conditions (e.g., during cross-coupling or


 attempts).

Isothiazole_Ring_Opening cluster_legend Stability Risk Factor Iso Isothiazole Substrate (N-S Bond Intact) Nu_Attack Nucleophilic Attack at Sulfur (Hard Nu) Iso->Nu_Attack + Base/Nu Transition Hypervalent Sulfur Intermediate Nu_Attack->Transition Cleavage N-S Bond Cleavage Transition->Cleavage Electronic Collapse Product Acylic Enethiolate (Irreversible Fragmentation) Cleavage->Product Risk High Risk: 5-Halo > 4-Halo > 3-Halo

Figure 1: Mechanism of base-induced isothiazole ring fragmentation. Attack at the sulfur atom triggers N-S cleavage, destroying the aromatic system.

Chemical Stability Assessment

Comparative Data: Decomposition Thresholds

The following table synthesizes experimental observations regarding the stability of bromoisothiazoles under common synthetic conditions.

Parameter3-Bromoisothiazole4-Bromoisothiazole5-Bromoisothiazole

Susceptibility
Low . Requires activation (e.g., sulfone at C5).Negligible . Sterically hindered.High . Reacts with amines/thiols at RT.
Lithiation Stability High . Stable at -78°C. Lithiates at C5.Medium . Prone to "Halogen Dance" to C5.Very Low . Metal-halogen exchange is faster than deprotonation, but Li-species is unstable > -90°C.
Base Tolerance (pH > 12) Stable > 24h.Stable ~ 6-12h.Unstable . Decomposes < 1h (Ring opening).
Rec. Storage Temp 4°C (Refrigerator).4°C (Refrigerator).-20°C (Freezer, under Argon).
Metabolic Stability Note

While 3- and 4-halo derivatives generally survive microsomal incubation (human liver microsomes,


 min), 5-haloisothiazoles are rapidly metabolized via glutathione conjugation (displacing the halogen) or oxidative ring opening.

Experimental Protocols

Protocol 1: Controlled Lithiation of 4-Bromoisothiazole

Objective: Functionalize C5 without triggering halogen migration or ring opening.

Causality: 4-Bromoisothiazole is prone to the "Halogen Dance," where the lithiated species isomerizes to the thermodynamically more stable 5-lithio-4-bromo species or 4-lithio-5-bromo species. Kinetic control is essential.

Reagents:

  • 4-Bromoisothiazole (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq) – Preferred over n-BuLi to avoid nucleophilic attack at Sulfur.

  • THF (Anhydrous)

  • Electrophile (e.g., DMF, Aldehyde)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).

  • Base Addition: Add LDA solution dropwise. Critical: Maintain internal temp < -70°C.

  • Substrate Addition: Dissolve 4-bromoisothiazole in THF and add dropwise over 15 minutes.

    • Checkpoint: The solution should turn pale yellow. A deep orange/brown color indicates ring fragmentation (polymerization of enethiolates).

  • Aging: Stir at -78°C for exactly 30 minutes . Do not exceed 45 mins to prevent halogen migration.

  • Quench: Add the electrophile rapidly. Allow to warm to 0°C only after the quench is complete.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol 2: Assessing Base Stability (Self-Validating)

Objective: Determine if a specific isothiazole building block will survive your reaction conditions.

  • Dissolve 10 mg of the isothiazole in

    
    -DMSO.
    
  • Add 2.0 equivalents of the base intended for use (e.g.,

    
    , 
    
    
    
    , or TEA).
  • Validation: Monitor via

    
     NMR immediately (t=0) and at t=1h, t=4h.
    
    • Pass Criteria: Integral of ring protons remains constant relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Fail Criteria: Appearance of broad peaks in the 5.0–6.5 ppm region (indicative of vinyl protons from ring-opened species) or loss of the distinct isothiazole singlet.

Decision Matrix: Selecting the Right Block

Use this logic flow to select the appropriate halogenated isothiazole for your target molecule.

Isothiazole_Selection Start Target Structure Needs Isothiazole Core Q1 Where is the substituent needed? Start->Q1 Path3 Position 3 Q1->Path3 Path4 Position 4 Q1->Path4 Path5 Position 5 Q1->Path5 Sol3 Use 3-Bromoisothiazole (Stable, Commercial) Path3->Sol3 Q4 Is the reaction Metal-Catalyzed? Path4->Q4 Q5 Reaction Type? Path5->Q5 Sol4_Yes Use 4-Bromoisothiazole (Suzuki/Buchwald OK) Q4->Sol4_Yes Yes Sol4_No Use 4-Iodoisothiazole (For Halogen Exchange) Q4->Sol4_No No Sol5_SNAr Use 5-Chloro/Bromoisothiazole (Highly Reactive) Q5->Sol5_SNAr SNAr Sol5_Coup Avoid 5-Halo if possible. Use 3-Halo + C5-Lithiation to install group. Q5->Sol5_Coup Cross-Coupling

Figure 2: Decision tree for isothiazole building block selection based on synthetic intent.

References

  • Reactivity of Isothiazoles: Lithiation and Cross-Coupling. Source: NSF Public Access Repository / Adv. Synth. Catal. URL:[Link]

  • Synthesis and Stability Studies of Thiazole/Isothiazole Macrocycles. Source: National Institutes of Health (PMC). URL:[Link]

  • Reactivity of Halogenothiazoles and Isothiazoles towards Nucleophiles. Source: Journal of the Chemical Society, Perkin Transactions 2.[1] URL:[Link][2][3][4]

  • Regioselective Lithiation of 4- and 5-Haloisothiazoles. Source: ResearchGate (Heterocycles).[5] URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.